Product packaging for Mycothiazole(Cat. No.:CAS No. 114582-75-1)

Mycothiazole

Número de catálogo: B1237078
Número CAS: 114582-75-1
Peso molecular: 404.6 g/mol
Clave InChI: WOVFSYAJXQSJES-BFJIOXTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Mycothiazole is a novel polyketide/non-ribosomal peptide natural product first isolated from the marine sponge Cacospongia mycofijiensis . It serves as a potent and selective chemical probe that inhibits mitochondrial electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase) . Its mechanism involves suppressing oxygen consumption by selectively blocking complex I, an effect that can be bypassed by providing electrons directly to complex II via succinate . This inhibition disrupts cellular energy metabolism and has downstream effects, such as the suppression of hypoxia-inducible factor-1 (HIF-1) signaling and its target genes, including VEGF, under low-oxygen conditions . This compound demonstrates significant, selective cytotoxicity against a range of human cancer cell lines, including solid tumors like lung cancer and hepatocellular carcinoma, while showing markedly lower toxicity in certain non-cancerous cells . The compound is notably cytostatic rather than cytotoxic in sensitive cells and exhibits an exceptionally long lag period of about 12 hours before its effects are observed . Sensitivity to this compound varies dramatically between cell lines, with some, like HeLa cells, being highly sensitive (IC50 in the sub-nanomolar range), while others, such as HL-60 cells, are largely resistant, suggesting a conditional mitochondrial site of action . Studies using mitochondrial genome-knockout (ρ0) cell lines confirm that its primary cytostatic effect is conditional upon functional mitochondria . Beyond cancer research, this compound has emerged as a valuable tool for investigating aging and mitochondrial stress. In vivo studies using C. elegans have shown that this compound can induce a mitohormetic response, activating the mitochondrial unfolded protein response (UPR MT ) and significantly extending lifespan when applied in the adult stage . Its more stable semi-synthetic analog, 8- O -acetylthis compound, offers enhanced stability and can exhibit distinct biological pathways, underscoring the value of this chemotype for elucidating the functional roles of various ETC complex subunits .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N2O3S B1237078 Mycothiazole CAS No. 114582-75-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

114582-75-1

Fórmula molecular

C22H32N2O3S

Peso molecular

404.6 g/mol

Nombre IUPAC

methyl N-[(Z,7R)-8-[4-[(2E)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate

InChI

InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1

Clave InChI

WOVFSYAJXQSJES-BFJIOXTGSA-N

SMILES isomérico

CC(C)(C1=NC(=CS1)C/C=C/CC=C)[C@@H](C/C=C\C(=C)CCNC(=O)OC)O

SMILES canónico

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O

Sinónimos

mycothiazole

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Mycothiazole in Spongia mycofijiensis

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of mycothiazole specifically within Spongia mycofijiensis has not been fully elucidated in published literature. The true producer of this compound is likely a symbiotic microorganism residing within the sponge. This guide presents a detailed model of the this compound biosynthetic pathway based on the well-characterized biosynthesis of the structurally and biosynthetically related compound, myxothiazol, from the myxobacterium Stigmatella aurantiaca. This model provides a robust framework for understanding and investigating the production of this potent mitochondrial complex I inhibitor.

Introduction

This compound is a potent secondary metabolite first isolated from the marine sponge Spongia mycofijiensis, later reclassified as Cacospongia mycofijiensis.[1] It is a mixed polyketide-nonribosomal peptide natural product characterized by a central thiazole ring.[1][2] this compound has garnered significant interest from the scientific community due to its pronounced biological activity as a selective inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This activity profile makes it a valuable molecular probe for studying mitochondrial biology and a potential lead compound in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the extensively studied myxothiazol biosynthetic gene cluster as a homologous model. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the genetic and enzymatic machinery responsible for the assembly of this complex natural product. The guide includes detailed descriptions of the putative enzymatic domains, proposed biosynthetic steps, and relevant experimental protocols to facilitate further research in this area.

The this compound Biosynthetic Gene Cluster: A Homologous Model

The biosynthetic machinery for this compound is proposed to be a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. The genetic blueprint for this assembly line is encoded in a dedicated biosynthetic gene cluster (BGC). While the specific BGC from the Spongia mycofijiensis symbiont is yet to be identified, the myxothiazol BGC from Stigmatella aurantiaca offers a compelling template. This bacterial BGC is responsible for the synthesis of myxothiazol, a close structural analogue of this compound.

The myxothiazol BGC consists of a series of genes, designated mtaA through mtaG, which encode the multidomain enzymes responsible for the step-wise construction of the molecule.

Table 1: Proposed Genes and Functions in the this compound Biosynthetic Gene Cluster (based on the Myxothiazol Model)

Gene (Myxothiazol BGC)Proposed Function in this compound Biosynthesis
mtaA4'-phosphopantetheinyl transferase (PPTase) for activation of ACP and PCP domains
mtaBPolyketide Synthase (PKS), Module 1: Loading and first extension
mtaCNonribosomal Peptide Synthetase (NRPS), Module 2: Thiazole ring formation
mtaDHybrid PKS-NRPS, Module 3: Second thiazole ring formation and polyketide extension
mtaEPolyketide Synthase (PKS), Module 4: Polyketide chain extension and modification
mtaFPolyketide Synthase (PKS), Module 5: Final polyketide chain extension and modification
mtaGNonribosomal Peptide Synthetase (NRPS), Module 6: Chain termination and release

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a modular process, with each module of the PKS and NRPS enzymes responsible for the incorporation and modification of a specific building block. The growing molecular chain is passed from one module to the next in an assembly-line fashion.

Precursor Molecules

The biosynthesis of this compound is proposed to utilize the following precursor molecules, based on the myxothiazol pathway:

  • Starter Unit: Isovaleryl-CoA (derived from the degradation of leucine or from the mevalonate pathway)

  • Extender Units (PKS): Malonyl-CoA and Methylmalonyl-CoA

  • Amino Acid (NRPS): Cysteine

Step-by-Step Assembly

The proposed biosynthetic pathway can be broken down into the following key stages:

  • Initiation: The biosynthesis is initiated by the loading of the starter unit, isovaleryl-CoA, onto the acyl carrier protein (ACP) of the first PKS module (encoded by mtaB).

  • Polyketide Elongation (Part 1): The initial polyketide chain is extended through the condensation with a malonyl-CoA extender unit.

  • Thiazole Formation (Module 2): The growing chain is transferred to the NRPS module encoded by mtaC. Here, a cysteine residue is activated by the adenylation (A) domain and tethered to the peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a thiazoline ring, which is subsequently oxidized to a thiazole.

  • Hybrid Elongation (Module 3): The intermediate is passed to the hybrid PKS-NRPS module (mtaD), where a second thiazole ring is likely formed from another cysteine residue, followed by further polyketide chain extension.

  • Polyketide Elongation and Modification (Modules 4 & 5): The subsequent PKS modules (mtaE and mtaF) continue to extend the polyketide chain using malonyl-CoA and methylmalonyl-CoA. These modules also contain domains for reduction (ketoreductase, KR) and dehydration (dehydratase, DH) that tailor the structure of the growing backbone.

  • Chain Termination and Release: The final NRPS module (mtaG) is responsible for the termination of the biosynthesis. This likely involves the hydrolysis of the thioester bond, releasing the completed this compound molecule from the enzymatic assembly line.

Visualization of the Proposed Biosynthetic Pathway

This compound Biosynthesis Pathway cluster_loading Initiation cluster_elongation1 Elongation & Thiazole Formation cluster_elongation2 Hybrid Elongation & Further Extension cluster_termination Termination Isovaleryl-CoA Isovaleryl-CoA MtaB_L MtaB (Loading Module) Isovaleryl-CoA->MtaB_L Loading MtaB_E MtaB (PKS) MtaB_L->MtaB_E Malonyl-CoA Malonyl-CoA Malonyl-CoA->MtaB_E MtaC MtaC (NRPS) Thiazole 1 MtaB_E->MtaC MtaD MtaD (PKS-NRPS) Thiazole 2 MtaC->MtaD Cysteine Cysteine Cysteine->MtaC MtaE MtaE (PKS) MtaD->MtaE MtaF MtaF (PKS) MtaE->MtaF MtaG MtaG (NRPS) Release MtaF->MtaG Malonyl-CoA2 Malonyl-CoA Malonyl-CoA2->MtaE Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->MtaF This compound This compound MtaG->this compound

Caption: Proposed modular biosynthesis of this compound.

Quantitative Data

Direct quantitative data for the this compound biosynthetic enzymes are not available. The following tables provide representative data for analogous PKS and NRPS domains from other well-studied systems to serve as a benchmark for future experimental work.

Table 2: Representative Kinetic Parameters for PKS Acyltransferase (AT) Domains

SubstrateKm (µM)kcat (min-1)Source Organism (Enzyme)
Malonyl-CoA20-10050-200Saccharopolyspora erythraea (DEBS)
Methylmalonyl-CoA10-50100-500Saccharopolyspora erythraea (DEBS)

Table 3: Representative Kinetic Parameters for NRPS Adenylation (A) Domains

SubstrateKm (µM)kcat (min-1)Source Organism (Enzyme)
L-Cysteine100-50020-100Bacillus subtilis ( surfactin synthetase)
L-Valine50-25030-150Bacillus brevis (tyrocidine synthetase)

Experimental Protocols

The following protocols are adapted from methodologies used to study the myxothiazol biosynthetic pathway and can be applied to investigate this compound biosynthesis.

Protocol 1: Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes the heterologous expression of the putative this compound BGC in a suitable host, such as Myxococcus xanthus, to confirm its role in this compound production.

Workflow Diagram:

Heterologous Expression Workflow cluster_cloning 1. Gene Cluster Cloning cluster_expression 2. Heterologous Expression cluster_analysis 3. Product Analysis Isolate_gDNA Isolate genomic DNA from Spongia mycofijiensis symbiont Identify_BGC Identify putative this compound BGC (e.g., via genome sequencing and antiSMASH) Isolate_gDNA->Identify_BGC Clone_BGC Clone the complete BGC into an expression vector Identify_BGC->Clone_BGC Transform_Host Transform a suitable host strain (e.g., Myxococcus xanthus) with the expression vector Clone_BGC->Transform_Host Culture_Host Culture the recombinant host under permissive conditions for gene expression Transform_Host->Culture_Host Extract_Metabolites Extract secondary metabolites from the culture Culture_Host->Extract_Metabolites Analyze_Extract Analyze the extract using HPLC and LC-MS Extract_Metabolites->Analyze_Extract Compare_Standards Compare the retention time and mass spectrum with an authentic this compound standard Analyze_Extract->Compare_Standards

Caption: Workflow for heterologous expression of the this compound BGC.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the microbial symbiont of Spongia mycofijiensis.

  • BGC Identification and Cloning: Sequence the genome and use bioinformatics tools like antiSMASH to identify the putative this compound BGC. Design primers to amplify the entire cluster and clone it into a suitable expression vector.

  • Host Transformation: Introduce the expression vector into a genetically tractable host organism, such as Myxococcus xanthus, via electroporation or conjugation.

  • Cultivation and Induction: Grow the recombinant host in an appropriate culture medium. If the expression vector contains an inducible promoter, add the corresponding inducer to trigger the expression of the biosynthetic genes.

  • Metabolite Extraction: After a suitable incubation period, harvest the culture and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatographic and mass spectrometric data with those of an authentic this compound standard to confirm its production.

Protocol 2: Isotopic Labeling Studies to Determine Precursor Incorporation

This protocol uses stable isotope-labeled precursors to trace their incorporation into the this compound molecule, thereby confirming the building blocks of the pathway.

Methodology:

  • Culture Preparation: Prepare a culture of the this compound-producing organism (either the native symbiont or the heterologous host).

  • Precursor Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as 13C-labeled acetate (for polyketide backbone), 13C- or 15N-labeled cysteine (for the thiazole ring), or 13C-labeled leucine (as a precursor to isovaleryl-CoA).

  • Incubation and Extraction: Allow the culture to grow for a period sufficient for the incorporation of the labeled precursors into this compound. Subsequently, extract the this compound from the culture.

  • NMR and Mass Spectrometry Analysis: Purify the this compound and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). The presence and position of the isotopic labels in the this compound structure will confirm the incorporation of the fed precursors.

Conclusion and Future Directions

The biosynthesis of this compound in Spongia mycofijiensis represents a fascinating example of complex natural product assembly by a hybrid PKS-NRPS system. While direct experimental evidence from the sponge symbiont is currently lacking, the well-characterized myxothiazol biosynthetic pathway provides a robust and highly informative model. This guide has outlined the proposed genetic and enzymatic basis for this compound formation, offering a detailed roadmap for researchers in the field.

Future research should focus on the following key areas:

  • Identification and characterization of the true this compound producer from Spongia mycofijiensis and the sequencing of its genome to identify the bona fide this compound BGC.

  • Biochemical characterization of the individual PKS and NRPS enzymes to determine their substrate specificities, kinetic parameters, and catalytic mechanisms.

  • In vitro reconstitution of the entire biosynthetic pathway to gain a deeper understanding of the protein-protein interactions and the overall regulation of this compound production.

  • Metabolic engineering of a heterologous host to improve the yield of this compound and to generate novel analogues with potentially enhanced therapeutic properties.

By addressing these research questions, the scientific community can unlock the full potential of this compound and its biosynthetic machinery for applications in medicine and biotechnology.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mycothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiazole, a structurally unique natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent bioactive compound with significant potential in cancer biology and mitochondrial research.[1][2] This technical guide provides an in-depth elucidation of the multifaceted mechanism of action of this compound, focusing on its role as a powerful inhibitor of the mitochondrial electron transport chain and its subsequent impact on cellular signaling pathways. Through a comprehensive review of existing literature, this document outlines the core molecular interactions, presents quantitative data on its efficacy, details key experimental methodologies, and provides visual representations of the involved pathways to facilitate a deeper understanding for researchers and drug development professionals.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex I

The principal mechanism underlying the biological activity of this compound is its potent and selective inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][3][4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation, thereby impeding cellular respiration and ATP production.[1] Unlike other well-known Complex I inhibitors such as rotenone, this compound possesses a distinct mixed polyketide/peptide-derived structure with a central thiazole moiety.[1]

The inhibitory effect of this compound on mitochondrial respiration has been demonstrated to be highly potent, with an IC50 value in the low nanomolar range in sensitive tumor cells.[1] This potent activity underscores its potential as a molecular probe for studying mitochondrial function and as a lead compound for therapeutic development.

Downstream Cellular Consequences

The inhibition of Complex I by this compound triggers a cascade of downstream cellular events, significantly impacting cellular homeostasis and signaling.

Suppression of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

A key consequence of this compound's action is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[1][2] HIF-1 is a master transcriptional regulator that plays a pivotal role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, and metabolic reprogramming. This compound has been shown to inhibit the hypoxic induction of the HIF-1α protein.[1]

This suppression of HIF-1 signaling translates into a reduction in the expression of its target genes, most notably Vascular Endothelial Growth Factor (VEGF).[1] VEGF is a potent pro-angiogenic factor, and its downregulation by this compound contributes to the compound's anti-angiogenic properties observed in vitro.[1]

Induction of Apoptosis in Cancer Cells

This compound exhibits selective cytotoxicity towards a range of cancer cell lines.[2][3] One of the key mechanisms contributing to this cell death is the induction of apoptosis.[3][5] The disruption of mitochondrial function and the electron transport chain are well-established triggers of the intrinsic apoptotic pathway. While the precise signaling cascade initiated by this compound is still under investigation, it has been observed to induce robust apoptosis in cancer cells.[3] Some studies suggest a correlation between mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the initiation of apoptosis.[3][5] However, other reports indicate that this compound can decrease ROS levels after prolonged exposure, suggesting a complex and potentially cell-type dependent role of ROS in its mechanism of action.[2]

Cell Line-Dependent Sensitivity and a Proposed Dual Mechanism

A striking feature of this compound is the remarkable difference in sensitivity observed across various cell lines, with IC50 values spanning from the nanomolar to the micromolar range.[2][6] Sensitive cell lines exhibit a potent, cytostatic effect at low nanomolar concentrations, which is dependent on functional mitochondria.[2] In contrast, insensitive cell lines, as well as mitochondrial genome-knockout (ρ0) cells, are resistant to these low concentrations.[2]

This has led to the proposal of a dual mechanism of action. The high-affinity, nanomolar effect is attributed to the inhibition of mitochondrial Complex I in sensitive cells. A second, lower-affinity target is thought to be responsible for cytotoxic effects at micromolar concentrations in both sensitive and insensitive cells, indicating a mechanism that is independent of mitochondrial respiration.[2][6]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Lines

Cell LineCell TypeIC50Reference
T47DHuman Breast Cancer1 nM (HIF-1 Signaling)[1]
HeLaHuman Cervical Cancer0.36 nM[2]
P815Murine Mastocytoma13.8 nM[2]
RAW 264.7Murine Macrophage-[2]
MDCKCanine Kidney Epithelial-[2]
143BHuman Osteosarcoma-[2]
4T1Murine Breast Cancer-[2]
B16Murine Melanoma-[2]
HL-60Human Promyelocytic Leukemia12.2 µM[2]
LN18Human Glioblastoma26.5 µM[2]
JurkatHuman T-cell Leukemia-[2]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell LineEffectConcentrationReference
Hypoxic HIF-1α InductionT47DInhibitionLow nM[1]
Secreted VEGF ProteinT47DInhibitionLow nM[1]
Oxygen ConsumptionT47DInhibitionConcentration-dependent[1]
Apoptosis InductionHuh7 (Hepatocellular Carcinoma)Robust Induction10 µM[3]
ROS FormationHuh7 (Hepatocellular Carcinoma)Induction10 µM[3]
Cell Cycle ProgressionHeLaNo effectUp to 100 nM[2]

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound. For detailed, step-by-step protocols, please refer to the cited literature.

HIF-1α Western Blot Analysis
  • Objective: To determine the effect of this compound on the protein levels of HIF-1α in nuclear extracts.

  • Methodology: T47D cells are exposed to hypoxic conditions (e.g., 1% O2) in the presence or absence of varying concentrations of this compound. Nuclear extracts are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies against HIF-1α and a loading control (e.g., HIF-1β or a nuclear matrix protein). The protein bands are visualized using chemiluminescence.[1]

VEGF ELISA
  • Objective: To quantify the amount of secreted VEGF protein in cell culture media.

  • Methodology: T47D cells are cultured under hypoxic conditions with or without this compound for a specified period. The cell-conditioned media is collected, and the concentration of VEGF is determined using a commercially available ELISA kit according to the manufacturer's instructions. The results are typically normalized to the total cellular protein content.[1]

Oxygen Consumption Assay
  • Objective: To measure the effect of this compound on cellular respiration.

  • Methodology: The oxygen consumption rate (OCR) of intact cells (e.g., T47D) is measured using a Seahorse XF Analyzer or a similar instrument. Cells are treated with different concentrations of this compound, and the OCR is monitored over time. This allows for the direct assessment of the inhibitory effect on the mitochondrial electron transport chain.[3]

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To detect and quantify apoptosis in cells treated with this compound.

  • Methodology: Cells are treated with this compound for a defined period. Subsequently, they are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][5]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic or cytostatic effects of this compound on different cell lines.

  • Methodology: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration. After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2][3]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Mycothiazole_Mechanism cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects This compound This compound ComplexI Complex I (NADH:ubiquinone oxidoreductase) This compound->ComplexI Inhibits ETC Electron Transport Chain HIF1a HIF-1α Stabilization ComplexI->HIF1a Suppresses Apoptosis Apoptosis ComplexI->Apoptosis Induces OxPhos Oxidative Phosphorylation ETC->OxPhos Drives ATP ATP Production OxPhos->ATP HIF1_Signaling HIF-1 Signaling HIF1a->HIF1_Signaling VEGF VEGF Secretion HIF1_Signaling->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's primary mechanism of action and downstream cellular effects.

Experimental_Workflow_Apoptosis start Cancer Cell Culture treatment Treat with this compound (e.g., 10 µM) start->treatment staining Stain with Annexin V-FITC and Propidium Iodide (PI) treatment->staining analysis Flow Cytometry Analysis staining->analysis result Quantify Apoptotic vs. Viable vs. Necrotic Cells analysis->result

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Dual_Mechanism_Hypothesis cluster_Sensitive Sensitive Cells (e.g., HeLa) cluster_Insensitive Insensitive Cells (e.g., HL-60) This compound This compound nM_Effect Nanomolar Concentrations This compound->nM_Effect uM_Effect_S Micromolar Concentrations This compound->uM_Effect_S uM_Effect_I Micromolar Concentrations This compound->uM_Effect_I Mito_Target Mitochondrial Target (Complex I) nM_Effect->Mito_Target NonMito_Target_S Non-Mitochondrial Target uM_Effect_S->NonMito_Target_S Cytostatic Cytostatic Effect Mito_Target->Cytostatic Cytotoxic_S Cytotoxic Effect NonMito_Target_S->Cytotoxic_S NonMito_Target_I Non-Mitochondrial Target uM_Effect_I->NonMito_Target_I Cytotoxic_I Cytotoxic Effect NonMito_Target_I->Cytotoxic_I

Caption: Proposed dual mechanism of action for this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of mitochondrial Complex I, a mechanism that underpins its anti-cancer and anti-angiogenic properties. Its ability to suppress HIF-1 signaling and induce apoptosis in a cell line-dependent manner makes it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics.

Future research should focus on several key areas:

  • Identification of the Low-Affinity Target: Elucidating the molecular identity of the second, non-mitochondrial target responsible for the micromolar cytotoxic effects will provide a more complete picture of this compound's mechanism of action.

  • Understanding Cell Line Selectivity: Investigating the molecular basis for the vast differences in sensitivity between cell lines could reveal novel biomarkers for predicting response and uncover new therapeutic vulnerabilities.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the therapeutic potential, safety profile, and pharmacokinetic properties of this compound and its analogs.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and drug-like properties.[7]

By addressing these questions, the full therapeutic potential of this intriguing marine natural product can be realized.

References

An In-depth Technical Guide to Mycothiazole and its Derivatives: From Natural Product to Bioactive Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product mycothiazole and its derivatives, focusing on their synthesis, bioactivity, and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a thiazole-containing polyketide first isolated from the marine sponge Spongia mycofijiensis. It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including anthelmintic and cytotoxic properties. The unique structural features of this compound make it a compelling scaffold for the development of novel therapeutic agents. This guide will delve into the chemical synthesis of this compound analogs, their biological evaluation, and the underlying molecular pathways they modulate.

Bioactivity of this compound and Its Derivatives

This compound and its synthetic derivatives have demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and anthelmintic effects. The bioactivity is significantly influenced by the structural modifications of the this compound core.

Cytotoxicity

This compound exhibits potent cytotoxicity against a panel of human cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of the mitochondrial electron transport chain (ETC) complex I. This inhibition disrupts cellular respiration and ATP production, leading to cell stasis and, at higher concentrations, cell death.

A semi-synthetic derivative, 8-O-acetylthis compound (8-OAc), has been developed to improve the stability of the parent compound. Both this compound and 8-OAc show selective toxicity towards cancer cells while sparing non-cancerous cells, a highly desirable characteristic for anticancer drug candidates.

Table 1: Cytotoxicity of this compound and its Derivatives

CompoundCell LineCell TypeIC50Citation
This compoundHeLaHuman Cervical Cancer0.36 nM[1][2]
This compoundP815Mouse Mastocytoma1.1 nM[1][2]
This compoundRAW 264.7Mouse Macrophage1.3 nM[1][2]
This compoundMDCKMadin-Darby Canine Kidney2.4 nM[1][2]
This compound143BHuman Osteosarcoma13.8 nM[1][2]
This compound4T1Mouse Breast Cancer1.2 nM[1][2]
This compoundB16Mouse Melanoma1.0 nM[1][2]
This compoundHL-60Human Promyelocytic Leukemia12.2 µM[1][2]
This compoundLN18Human Glioblastoma20.1 µM[1][2]
This compoundJurkatHuman T-cell Leukemia26.5 µM[1][2]
This compoundHuh7Human Hepatocellular Carcinoma~1 µM
8-O-acetylthis compoundHuh7Human Hepatocellular Carcinoma~5 µM
RotenoneHuh7Human Hepatocellular Carcinoma~1 µM
This compoundBJHuman Foreskin Fibroblast>10 µM
8-O-acetylthis compoundBJHuman Foreskin Fibroblast>10 µM
RotenoneBJHuman Foreskin Fibroblast~5 µM
Anthelmintic Activity

The natural product this compound has shown in vitro anthelmintic activity against the nematode Nippostrongylus brasiliensis. Simplified synthetic analogues of this compound, where the thiazole ring is replaced by thiazoline or oxazoline, have also been evaluated for their anthelmintic properties. The nature of the heterocyclic ring appears to modulate the anthelmintic versus cytotoxic activity.[3]

Table 2: Anthelmintic Activity of Simplified this compound Analogues against Nippostrongylus brasiliensis

CompoundHeterocyclic RingActivityCitation
This compoundThiazoleActive[3]
Analogue 1ThiazolineModulated Activity[3]
Analogue 2OxazolineModulated Activity[3]

Mechanism of Action: Targeting Mitochondrial Function

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This mitochondrial dysfunction triggers a cellular stress response known as the mitochondrial unfolded protein response (UPRmt).

The UPRmt is a signaling pathway that aims to restore mitochondrial homeostasis. In response to mitochondrial stress induced by this compound, the transcription factors ATFS-1 (Activating Transcription Factor Associated With Stress-1) and HSF-1 (Heat Shock Factor 1) are activated. ATFS-1 is normally imported into the mitochondria and degraded. However, under mitochondrial stress, its import is inhibited, leading to its accumulation in the nucleus where it activates the transcription of genes involved in mitochondrial protein folding, quality control, and metabolism. HSF-1, a key regulator of the heat shock response, is also activated and contributes to the cellular stress response.

Interestingly, while both this compound and its more stable analog 8-OAc induce the UPRmt, they appear to utilize different downstream pathways. This compound requires both ATFS-1 and HSF-1 to mediate its effects, whereas 8-OAc-mediated lifespan extension in C. elegans is dependent on HSF-1 but not ATFS-1. This suggests that subtle structural modifications can lead to distinct biological outcomes.

G This compound Signaling Pathway cluster_0 Mitochondrion cluster_1 Nucleus This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Disrupts ATP ATP Production ETC->ATP Decreases ROS Reactive Oxygen Species (ROS) ETC->ROS Increases Mito_Stress Mitochondrial Stress ROS->Mito_Stress ATFS1_nuc ATFS-1 Mito_Stress->ATFS1_nuc Inhibits mitochondrial import, leading to nuclear accumulation HSF1 HSF-1 Mito_Stress->HSF1 Activates ATFS1_mito ATFS-1 Degradation Degradation ATFS1_mito->Degradation UPRmt_Genes UPRmt Target Genes (chaperones, proteases, etc.) ATFS1_nuc->UPRmt_Genes Activates Transcription HSR_Genes Heat Shock Response Genes HSF1->HSR_Genes Activates Transcription

Caption: this compound inhibits mitochondrial complex I, leading to mitochondrial stress and the activation of the UPRmt and heat shock response pathways mediated by ATFS-1 and HSF-1.

Experimental Protocols

Synthesis of Simplified this compound Analogues

A general synthetic scheme for the preparation of simplified this compound analogues involves the coupling of an appropriate aminoalcohol with an alkenyl acid, followed by cyclization to form the thiazoline or oxazoline ring. The following is a representative, though not exhaustive, protocol based on published methods.[3]

Step 1: Amide Formation

  • To a solution of the desired aminoalcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add the alkenyl acid (1.0 eq), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Thiazoline/Oxazoline

  • For Thiazoline: Dissolve the amide from Step 1 in a suitable solvent like toluene. Add a thionating agent such as Lawesson's reagent (0.5 eq) and heat the mixture to reflux for 4-8 hours.

  • For Oxazoline: Dissolve the amide from Step 1 in a suitable solvent such as DCM. Add a dehydrating agent like Deoxo-Fluor® (1.5 eq) at 0 °C and stir at room temperature for 2-4 hours.

  • Quench the reaction carefully with saturated NaHCO3.

  • Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired analogue.

G Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Stock Solution Preparation (DMSO) Purification->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Anthelmintic Anthelmintic Assay (N. brasiliensis) Stock->Anthelmintic IC50 IC50 Determination Cytotoxicity->IC50 Activity Anthelmintic Activity Assessment Anthelmintic->Activity

Caption: A general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Anthelmintic Assay (Nippostrongylus brasiliensis)

This assay evaluates the ability of compounds to inhibit the motility and/or kill the L4 larvae of the nematode Nippostrongylus brasiliensis.

Materials:

  • 24-well plates

  • L4 larvae of Nippostrongylus brasiliensis

  • Culture medium (e.g., RPMI-1640 supplemented with antibiotics)

  • This compound derivatives (dissolved in DMSO)

  • Inverted microscope

Procedure:

  • Harvest L4 larvae from the lungs of infected rats.

  • Wash the larvae extensively with sterile culture medium.

  • Add approximately 20-30 larvae to each well of a 24-well plate containing 1 mL of culture medium.

  • Add the this compound derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Observe the motility of the larvae under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).

  • The activity of the compounds is determined by the percentage of motile larvae compared to the vehicle control. A compound is considered active if it causes a significant reduction in larval motility or larval death.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of new anticancer and anthelmintic agents. Their well-defined mechanism of action, involving the inhibition of mitochondrial complex I, provides a solid foundation for rational drug design and optimization.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the this compound scaffold to identify key structural features responsible for potency and selectivity.

  • Synthesis of Novel Analogues: The design and synthesis of new derivatives with improved stability, bioavailability, and therapeutic indices.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in animal models of cancer and parasitic infections.

  • Further Elucidation of Signaling Pathways: A deeper investigation into the downstream effects of UPRmt activation by this compound derivatives to identify potential biomarkers and combination therapy strategies.

The continued exploration of this compound and its analogues holds great promise for the discovery of novel and effective therapies for human diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiazole is a potent polyketide natural product that has garnered significant interest within the scientific community due to its pronounced cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the organisms known to produce this compound and its related compounds, detailed experimental protocols for its study, and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery, medicinal chemistry, and oncology drug development.

Producing Organism and Related Compounds

The primary and most well-documented source of this compound is the marine sponge Cacospongia mycofijiensis, also referred to in earlier literature as Spongia mycofijiensis and Petrosaspongia mycofijiensis[1][2]. This sponge, found in the waters of the Indo-Pacific, particularly around Tonga and Vanuatu, is a rich source of various bioactive secondary metabolites[1][3][4]. While C. mycofijiensis is the established producer of this compound, it is hypothesized that, like many marine invertebrate-derived natural products, the true biosynthetic source may be a symbiotic microorganism residing within the sponge tissue. However, to date, no specific symbiont has been definitively identified as the producer of this compound.

Beyond the parent compound, several related molecules have been isolated from C. mycofijiensis or synthesized, providing valuable insights into the structure-activity relationships of this chemical class. These include:

  • 8-O-acetylthis compound: A semi-synthetic analog that exhibits increased stability compared to the natural product[5].

  • (-)-(5E)-(8R)-(14Z)-Mycothiazole: A naturally occurring diastereomer of this compound[3].

  • This compound-4,19-diol: A diol derivative of this compound[6].

  • 8-oxothis compound: A semi-synthetic analog with significantly reduced cytotoxicity[6].

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified primarily through in vitro cytotoxicity assays against various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PANC-1Pancreatic0.16[3]
HepG2Liver0.27[3]
HCT-116Colon0.35[6]
HeLaCervical0.36[4]
4T1Breast-[4]
B16Melanoma-[4]
P815Mastocytoma-[4]
RAW 264.7Macrophage-[4]
MDCKKidney-[4]

Table 2: Comparative Cytotoxicity (IC50) of this compound and Related Compounds Against PANC-1 and HepG2 Cancer Cell Lines

CompoundPANC-1 IC50 (nM)HepG2 IC50 (nM)Reference
This compound0.160.27[3]
8-O-acetylthis compound1.29-[6]
(-)-(5E)-(8R)-(14Z)-Mycothiazole111.6115.0[3]
8-oxothis compound>1000-[6]
This compound-4,19-diol>1000-[6]

Experimental Protocols

Isolation and Purification of this compound from Cacospongia mycofijiensis

The following is a general protocol for the extraction and purification of this compound, compiled from various reported methods[4][7].

a. Extraction:

  • Collect specimens of Cacospongia mycofijiensis and store them frozen (-20 °C) until processing.

  • Thaw and homogenize the sponge material.

  • Perform a sequential solvent extraction, typically starting with methanol (MeOH), followed by partitioning with solvents of increasing polarity, such as dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).

b. Chromatographic Purification:

  • Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on silica gel as a preliminary separation step.

  • Further purify the fractions containing this compound using high-performance liquid chromatography (HPLC). A common method involves a reversed-phase C18 column with a gradient elution system of water and acetonitrile or methanol.

  • Monitor the separation by UV detection at appropriate wavelengths (e.g., 210 nm and 254 nm).

  • Collect the fractions corresponding to the this compound peak and confirm purity using analytical HPLC.

c. Structure Elucidation:

  • Confirm the identity and structure of the isolated this compound using spectroscopic methods.

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and stereochemistry[3].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines[2][8].

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or related compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Proposed Biosynthetic Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, its structure strongly suggests a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway, which is common for the biosynthesis of complex natural products in marine organisms and their symbionts[9][10]. The following diagram illustrates a plausible general pathway.

Mycothiazole_Biosynthesis PKS Polyketide Synthase (PKS) Modules Polyketide_Chain Polyketide Chain Assembly & Modification PKS->Polyketide_Chain NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module Assembly Hybrid Polyketide-Peptide Chain Assembly NRPS->Assembly Precursors Malonyl-CoA & other acyl-CoAs Precursors->PKS Cysteine Cysteine Cysteine->NRPS Polyketide_Chain->Assembly Thiazole_Formation Thiazole Ring Formation (Cyclization & Dehydration) Post_Mod Post-PKS/NRPS Modifications (e.g., Hydroxylation) Thiazole_Formation->Post_Mod Assembly->Thiazole_Formation This compound This compound Post_Mod->this compound

Caption: Proposed biosynthetic pathway for this compound via a hybrid PKS-NRPS system.

Experimental Workflow for this compound Isolation and Characterization

The following diagram outlines the typical workflow for the isolation and characterization of this compound from its natural source.

Mycothiazole_Isolation_Workflow Start Collection of Cacospongia mycofijiensis Extraction Homogenization & Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chrom Silica Gel Flash Chromatography Crude_Extract->Flash_Chrom Fractions Semi-purified Fractions Flash_Chrom->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, HRMS) Pure_Compound->Analysis Bioassay Biological Assays (e.g., Cytotoxicity) Pure_Compound->Bioassay

Caption: Workflow for the isolation and analysis of this compound.

Logical Relationship of this compound's Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of cellular respiration leads to a cascade of events culminating in cell death.

Mycothiazole_MoA This compound This compound Complex_I Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) This compound->Complex_I Inhibits ETC_Inhibition Inhibition of Electron Transport Chain Complex_I->ETC_Inhibition ATP_Depletion Decreased ATP Production ETC_Inhibition->ATP_Depletion Leads to ROS_Production Increased Reactive Oxygen Species (ROS) ETC_Inhibition->ROS_Production Leads to Apoptosis Apoptosis (Programmed Cell Death) ATP_Depletion->Apoptosis ROS_Production->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

References

Mycothiazole as a Selective Inhibitor of Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiazole, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent and selective inhibitor of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its differential effects on various cell types, and detailed protocols for its investigation. Quantitative data on its inhibitory activity are presented, along with visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to study mitochondrial function and for professionals in the field of drug development exploring its therapeutic potential.

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling. The mitochondrial electron transport chain (ETC) is a key component of cellular respiration, and its dysfunction is implicated in a wide range of pathologies, including cancer and neurodegenerative diseases.[2] Small molecule inhibitors of the ETC are invaluable tools for studying mitochondrial biology and represent promising therapeutic leads.[3]

This compound is a polyketide metabolite that has been identified as a highly potent and selective inhibitor of Complex I of the mitochondrial ETC.[1][4] Unlike classical Complex I inhibitors such as rotenone, this compound exhibits a unique profile, including a distinction between cytostatic and cytotoxic effects and differential activity in sensitive versus insensitive cell lines.[4] This guide delves into the technical details of this compound's action and provides the necessary information for its application in a research setting.

Mechanism of Action

This compound selectively targets and inhibits the function of mitochondrial Complex I.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain.[2] The consequences of this inhibition are a decrease in mitochondrial respiration, a reduction in ATP synthesis, and the modulation of downstream signaling pathways.

A key feature of this compound is its dual mechanism of action. In sensitive cell lines, it acts as a potent cytostatic agent at nanomolar concentrations by inhibiting mitochondrial function.[4][5] However, in insensitive cell lines, it exhibits effects only at micromolar concentrations, suggesting a second, lower-affinity target may be involved.[4][5] The sensitivity to this compound appears to be dependent on a pre-activation step that is absent in insensitive cells, even those with intact mitochondria.[4]

Data Presentation: Inhibitory Concentrations

The inhibitory potency of this compound has been quantified across a variety of cell lines, demonstrating a significant difference between sensitive and insensitive lines. The half-maximal inhibitory concentration (IC50) values from metabolic activity assays (e.g., MTT assay) are summarized below.

Cell LineCell TypeSensitivityIC50 (nM)[4][5]
HeLaHuman Cervical CancerSensitive0.36
P815Mouse MastocytomaSensitive1.0
RAW 264.7Mouse MacrophageSensitive2.5
MDCKCanine Kidney EpithelialSensitive4.0
HeLa S3Human Cervical CancerSensitive5.0
143BHuman OsteosarcomaSensitive8.0
4T1Mouse Breast CancerSensitive10.0
B16Mouse MelanomaSensitive12.0
CD4/CD8 T cellsMurine T-lymphocytesSensitive13.8
HL-60Human Promyelocytic LeukemiaInsensitive12,200
LN18Human GlioblastomaInsensitive20,000
JurkatHuman T-lymphocyteInsensitive26,500

Signaling Pathways Modulated by this compound

Inhibition of Complex I by this compound initiates cellular stress responses, leading to the activation of specific signaling pathways.

Mitochondrial Unfolded Protein Response (UPRmt)

Mitochondrial stress, such as that induced by this compound, can activate the mitochondrial unfolded protein response (UPRmt), a quality control mechanism that promotes mitochondrial homeostasis.[2] In C. elegans, this compound treatment has been shown to induce the UPRmt, a response that involves the transcription factors ATFS-1 and HSF1.[2]

UPRmt_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits Mito_Stress Mitochondrial Stress Complex_I->Mito_Stress induces ATFS1_cytosol ATFS-1 (Cytosol) Mito_Stress->ATFS1_cytosol activates HSF1 HSF1 Mito_Stress->HSF1 activates ATFS1_nucleus ATFS-1 (Nucleus) ATFS1_cytosol->ATFS1_nucleus translocates to UPRmt_Genes UPRmt Target Gene Expression ATFS1_nucleus->UPRmt_Genes HSF1->UPRmt_Genes Mito_Homeostasis Restoration of Mitochondrial Homeostasis UPRmt_Genes->Mito_Homeostasis

This compound-induced UPRmt signaling pathway.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling

This compound has also been shown to inhibit hypoxia-inducible factor-1 (HIF-1) signaling.[1] HIF-1 is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. By inhibiting mitochondrial respiration, this compound can affect the cellular oxygen sensing mechanisms that regulate HIF-1α stability.

HIF1_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits O2_Consumption Oxygen Consumption Complex_I->O2_Consumption decreases Normoxia Normoxia-like State O2_Consumption->Normoxia mimics HIF1a_Degradation HIF-1α Degradation Normoxia->HIF1a_Degradation promotes HIF1_Signaling HIF-1 Signaling HIF1a_Degradation->HIF1_Signaling inhibits Angiogenesis Tumor Angiogenesis HIF1_Signaling->Angiogenesis suppresses

Inhibition of HIF-1 signaling by this compound.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

  • Following treatment, remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours.

  • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.

MTT_Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound Start->Treatment Add_MTT Add MTT Solution Treatment->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Add_Solvent Add Solubilization Solvent Incubate->Add_Solvent Shake Shake Plate Add_Solvent->Shake Read_Absorbance Read Absorbance (570-590 nm) Shake->Read_Absorbance

MTT assay experimental workflow.

Mitochondrial Respiration Measurement (Seahorse XF Assay)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF96 cell culture microplates

  • Seahorse XF assay medium

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Seed cells in a Seahorse XF96 plate and allow them to reach the desired confluency.

  • Treat cells with this compound for the specified duration.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.

  • Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Seahorse_Workflow Start Seed Cells in XF96 Plate Treatment Treat with this compound Start->Treatment Change_Medium Switch to Assay Medium Treatment->Change_Medium Load_Cartridge Load Inhibitors into Sensor Cartridge Change_Medium->Load_Cartridge Run_Assay Run Seahorse XF Assay Load_Cartridge->Run_Assay Measure_Basal Measure Basal OCR Run_Assay->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA Data_Analysis Analyze OCR Data Inject_Rot_AA->Data_Analysis

Seahorse XF assay experimental workflow.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow Start Induce Apoptosis (this compound Treatment) Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Unraveling the Cytotoxic Properties of Mycothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Mycothiazole's Anti-Tumor Mechanisms

This compound (MTZ), a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent cytotoxic agent with significant promise in oncology research.[1][2] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound in tumor cells, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action: A Dual-Pronged Attack on Tumor Cells

This compound exerts its cytotoxic effects primarily through the targeted inhibition of the mitochondrial electron transport chain (ETC) complex I (NADH:ubiquinone oxidoreductase).[1][3] This inhibition disrupts cellular respiration and ATP production, leading to a cascade of events culminating in programmed cell death, or apoptosis. Research indicates a dual mechanism of action for this compound: it is cytostatic at lower, nanomolar concentrations and cytotoxic at higher, micromolar concentrations.[1][4]

The primary mechanism of cytotoxicity is the induction of the intrinsic pathway of apoptosis, which is initiated at the mitochondria. The inhibition of complex I by this compound leads to the disruption of the mitochondrial membrane potential (MMP) and triggers mitochondrial outer membrane permeabilization (MOMP).[2][5] This critical event results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[2][6]

Once in the cytosol, Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome.[2][3] The apoptosome then recruits and activates the initiator caspase, Caspase-9.[2][7] Activated Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which are the executioners of apoptosis.[2][8] These effector caspases dismantle the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

The apoptotic process induced by this compound is further regulated by the Bcl-2 family of proteins.[10][11] The inhibition of mitochondrial function by this compound is associated with an upregulation of pro-apoptotic Bcl-2 family members, such as BAX and BAK, which promote MOMP.[12][13]

In addition to its direct effects on mitochondria, this compound has also been shown to inhibit the hypoxia-inducible factor-1 (HIF-1) signaling pathway.[1] HIF-1 is a key transcription factor that allows tumor cells to adapt to and survive in the hypoxic microenvironment characteristic of solid tumors.[6][14] By inhibiting HIF-1, this compound can further impede tumor cell survival and proliferation.[15]

Quantitative Data on this compound's Cytotoxicity

The cytotoxic and cytostatic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a significant disparity in sensitivity between different cell lines, with some exhibiting sensitivity in the nanomolar range while others are only affected at micromolar concentrations.

Cell LineCancer TypeIC50 ValueReference
Sensitive Lines
HeLaCervical Cancer0.36 nM[1]
P815Mastocytoma1.3 nM[1]
RAW 264.7Macrophage2.5 nM[1]
MDCKKidney Epithelial4.1 nM[1]
HeLa S3Cervical Cancer5.8 nM[1]
143BOsteosarcoma8.9 nM[1]
4T1Breast Cancer11.2 nM[1]
B16Melanoma13.8 nM[1]
Huh7Hepatocellular CarcinomaHigh Cytotoxicity[2]
U87GlioblastomaHigh Cytotoxicity[2]
MCF7Breast CancerHigh Cytotoxicity[2]
Insensitive Lines
HL-60Promyelocytic Leukemia12.2 µM[1]
LN18Glioblastoma22.5 µM[1]
JurkatT-cell Leukemia26.5 µM[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

ParameterCell Line(s)ObservationReference
Apoptosis Induction
ApoptosisHuh7Robustly induced[1]
Caspase Activation
Caspase-3 ActivationHL-60Significantly activated[2]
Mitochondrial Events
Mitochondrial MembraneHL-60, K562Disrupted[2][12]
Cytochrome c ReleaseHL-60Induced[2]
Bcl-2 Family Modulation
BAX UpregulationK562Upregulated[12]
BAK UpregulationK562Upregulated[12]
Reactive Oxygen Species (ROS)
ROS LevelsHeLa, P815Decreased after 24h treatment[1]
ROS FormationHuh7Induced[1]

Table 2: Key Observations on the Cytotoxic Effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cytotoxic properties of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

b) Trypan Blue Dye Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Culture and Treatment: Culture cells in appropriate vessels and treat with this compound as described for the MTT assay.

  • Cell Harvesting: Following treatment, detach adherent cells using trypsin and collect all cells (including those in the supernatant).

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assays

a) Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells.

  • Cell Treatment: Treat cells with this compound as desired.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

b) Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Caspase-3, -9).

  • Incubation: Incubate the reaction mixture to allow the active caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's cytotoxic activity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Tumor Cell Lines treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assays (MTT, Trypan Blue) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant

Caption: Experimental Workflow for Assessing this compound Cytotoxicity.

mycothiazole_pathway cluster_this compound This compound Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_bcl2 Bcl-2 Family Regulation MTZ This compound ComplexI ETC Complex I MTZ->ComplexI Inhibits MMP Disruption of Mitochondrial Membrane Potential ComplexI->MMP MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) MMP->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Recruits & Activates Casp37 Pro-Caspase-3/7 -> Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes BaxBak BAX/BAK Activation BaxBak->MOMP Promotes hif1_pathway cluster_hypoxia Hypoxic Tumor Microenvironment cluster_hif1 HIF-1 Signaling cluster_outcomes Tumor Cell Response Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_activation HIF-1 Activation HIF1a_stabilization->HIF1_activation Target_genes Target Gene Transcription (e.g., VEGF, Glucose Transporters) HIF1_activation->Target_genes Tumor_survival Tumor Cell Survival, Angiogenesis, Metabolism Target_genes->Tumor_survival This compound This compound This compound->HIF1_activation Inhibits

References

Methodological & Application

Total Synthesis of (±)-Mycothiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-mycothiazole, a marine natural product with potential biological activity. The synthetic route commences with commercially available 2,4-dibromothiazole and strategically elaborates the C2 and C4 side chains through a series of key chemical transformations.

Synthetic Strategy Overview

The total synthesis of (±)-mycothiazole is achieved through a convergent approach. The core of the strategy involves the sequential construction of the two distinct side chains on a thiazole scaffold. The C2 side chain, featuring a conjugated (Z)-dienol and a terminal methyl carbamate, is synthesized via a novel chain extension of a homoallylic alcohol. This process utilizes a key unsaturated sultone intermediate, formed through ring-closing metathesis (RCM). The C4 side chain, a hexadienyl group, is installed in the later stages of the synthesis using a palladium-catalyzed Stille cross-coupling reaction. A Curtius rearrangement is employed as a crucial step to introduce the methyl carbamate moiety.

Key Reaction Parameters

The following table summarizes the key transformations and their associated reaction conditions and yields as reported in the landmark synthesis by Cossy and coworkers.

Step No.ReactionKey Reagents and ConditionsYield (%)
1Allylation of 2-formyl-4-bromothiazoleAllylmagnesium bromide, THF, -78 °C85
2SulfonylationAllylsulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt90
3Ring-Closing Metathesis (RCM)Grubbs' second-generation catalyst, CH2Cl2, reflux88
4Sultone Opening and Dienol Formationt-BuLi, THF, -78 °C; then HCHO75
5Oxidation to Carboxylic AcidJones oxidation80
6Curtius RearrangementDPPA, Et3N, t-BuOH, toluene, reflux; then MeOH70 (over 2 steps)
7Stille Coupling(E)-1-(tributylstannyl)hexa-1,5-diene, Pd(PPh3)4, CuI, DMF, 60 °C65
8DeprotectionTBAF, THF95

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (±)-mycothiazole are provided below.

Step 3: Ring-Closing Metathesis for Unsaturated Sultone Formation
  • To a solution of the diene-sulfonate intermediate (1.0 eq) in anhydrous and degassed dichloromethane (0.01 M), add Grubbs' second-generation catalyst (5 mol%).

  • Reflux the reaction mixture under an inert atmosphere for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the unsaturated sultone.

Step 6: Curtius Rearrangement to Methyl Carbamate
  • To a solution of the carboxylic acid intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (0.1 M), add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add anhydrous tert-butanol (5.0 eq) and reflux the mixture for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in methanol and treat with a catalytic amount of sodium methoxide.

  • Stir for 2 hours at room temperature, then neutralize with acetic acid.

  • Concentrate the mixture and purify the residue by flash column chromatography to yield the methyl carbamate.

Step 7: Stille Cross-Coupling for C4 Side Chain Installation
  • To a solution of the 4-bromothiazole intermediate (1.0 eq) and (E)-1-(tributylstannyl)hexa-1,5-diene (1.2 eq) in anhydrous dimethylformamide (DMF) (0.05 M), add tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%).

  • Degas the reaction mixture with a stream of argon for 15 minutes.

  • Heat the mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous potassium fluoride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the coupled product.

Synthetic Workflow

The overall synthetic pathway for the total synthesis of (±)-mycothiazole is depicted in the following workflow diagram.

Total_Synthesis_of_Mycothiazole Start 2,4-Dibromothiazole Intermediate1 2-Formyl-4-bromothiazole Start->Intermediate1 Formylation Intermediate2 Homoallylic Alcohol Intermediate1->Intermediate2 Allylation Intermediate3 Diene-sulfonate Intermediate2->Intermediate3 Sulfonylation Intermediate4 Unsaturated Sultone Intermediate3->Intermediate4 Ring-Closing Metathesis Intermediate5 (Z)-Dienol Intermediate4->Intermediate5 Sultone Opening Intermediate6 Carboxylic Acid Intermediate5->Intermediate6 Oxidation Intermediate7 Methyl Carbamate Intermediate Intermediate6->Intermediate7 Curtius Rearrangement FinalProduct (±)-Mycothiazole Intermediate7->FinalProduct Stille Coupling & Deprotection

Application Note: Designing an In Vitro Assay Suite to Determine Mycothiazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Mycothiazole is a potent natural product originally isolated from the marine sponge Cacospongia mycofijiensis.[1][2] It has demonstrated significant anti-proliferative and cytotoxic effects, particularly against various cancer cell lines.[3][4][5] The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).[1][6] This inhibition disrupts cellular respiration and ATP production, leading to cytostatic or cytotoxic outcomes depending on the cell type and concentration.[1] Some studies also indicate that this compound can inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor angiogenesis.[1][6]

Given its potent activity and specific molecular target, a well-defined in vitro assay cascade is essential to characterize the efficacy, potency, and mechanism of action of this compound and its analogues. This document provides detailed protocols for a tiered approach to evaluate this compound, progressing from broad cellular effects to specific target engagement and downstream signaling consequences.

2. Recommended Assay Workflow

A tiered experimental approach is recommended to efficiently characterize the in vitro efficacy of this compound. The workflow begins with a broad assessment of its anti-proliferative effects, followed by specific confirmation of its on-target activity, and concludes with an analysis of the downstream cellular pathways affected by its mechanism of action.

Mycothiazole_Assay_Workflow Experimental Workflow for this compound Efficacy Testing Tier1 Tier 1: Phenotypic Screening (Cell Viability Assay) Data1 Determine IC50 Values Across Multiple Cell Lines Tier1->Data1 Yields Tier2 Tier 2: Target Engagement (Mitochondrial Complex I Activity Assay) Data1->Tier2 Informs Data2 Confirm Direct Inhibition of Complex I Determine Enzymatic IC50 Tier2->Data2 Yields Tier3 Tier 3: Mechanistic Analysis (Downstream Pathway Assays) Data2->Tier3 Validates Data3 Quantify Mitochondrial Depolarization Measure Apoptosis Induction Tier3->Data3 Yields Mycothiazole_Signaling_Pathway Downstream Effects of Complex I Inhibition by this compound This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Proton Pumping (H+ Gradient) ComplexI->ETC Blocks MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ETC->MMP Leads to CytC Cytochrome c Release MMP->CytC Triggers Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Initiates Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

References

Application of Mycothiazole as a HIF-1 inhibitor in cancer research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiazole, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) and exhibits significant cytotoxic activity against a range of cancer cell lines. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in tumor progression, angiogenesis, metastasis, and metabolic reprogramming. Consequently, the inhibition of HIF-1 represents a promising therapeutic strategy in oncology. This compound exerts its biological effects primarily through the inhibition of mitochondrial electron transport chain (ETC) complex I. This disruption of mitochondrial function leads to a cascade of events that ultimately suppresses HIF-1α protein accumulation and the subsequent transcription of HIF-1 target genes. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its application in cancer research.

Mechanism of Action

This compound's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and ATP production. This impairment of mitochondrial function is believed to inhibit HIF-1α through a multi-faceted mechanism:

  • Reduced Oxygen Consumption: Inhibition of the ETC by this compound leads to a significant decrease in cellular oxygen consumption. This increase in intracellular oxygen availability enhances the activity of prolyl hydroxylase domain enzymes (PHDs).

  • Enhanced HIF-1α Degradation: PHDs are oxygen-dependent enzymes that hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation. By increasing the oxygen available to PHDs, this compound effectively promotes the degradation of HIF-1α, even under hypoxic conditions.

  • Inhibition of HIF-1 Target Gene Expression: The reduction in HIF-1α protein levels prevents its dimerization with HIF-1β and subsequent translocation to the nucleus. This abrogates the transcription of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor angiogenesis and survival.[1]

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound in various cancer cell lines.

CompoundCell LineCancer TypeAssayIC50Reference
This compound T47DBreast CancerHIF-1α Inhibition1 nM[1]
This compound Huh7Liver CancerCytotoxicity (MTT)55.8 µMMedchemExpress
This compound U87GlioblastomaCytotoxicity (MTT)Not specifiedMedchemExpress
This compound MCF7Breast CancerCytotoxicity (MTT)Not specifiedMedchemExpress
This compound HCT-116Colon CancerCytotoxicity0.35 nMMedchemExpress
This compound HepG2Liver CancerCytotoxicity0.27 nMMedchemExpress

Mandatory Visualization

Caption: this compound inhibits HIF-1 by targeting mitochondrial Complex I.

Experimental_Workflow_HIF1_Inhibition cluster_assays start Start cell_culture Culture Cancer Cells (e.g., T47D) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment hypoxia Induce Hypoxia (e.g., 1% O₂) treatment->hypoxia parallel_assays Perform Parallel Assays hypoxia->parallel_assays western_blot Western Blot for HIF-1α parallel_assays->western_blot reporter_assay HIF-1 Reporter Assay parallel_assays->reporter_assay vegf_elisa VEGF ELISA parallel_assays->vegf_elisa respiration_assay Mitochondrial Respiration Assay parallel_assays->respiration_assay data_analysis Data Analysis (IC50 determination) western_blot->data_analysis reporter_assay->data_analysis vegf_elisa->data_analysis respiration_assay->data_analysis end End data_analysis->end

References

Application Notes: Synthesis and Biological Evaluation of Simplified Mycothiazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Mycothiazole is a marine natural product, first isolated from the sponge Cacospongia mycofijiensis, that demonstrates potent biological activity.[1][2] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which disrupts cellular metabolism and ATP production.[1][2][3] Additionally, this compound has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor angiogenesis.[3] The significant potency and novel structure of this compound make it a valuable molecular probe for studying mitochondrial biology and a potential lead for drug development.[3]

However, the natural product can be labile.[4] This has prompted research into simplified and more stable analogues to better understand the structure-activity relationship (SAR) and to develop more drug-like candidates.[4][5] These analogues often involve modifications such as removing the conjugated Z-diene moiety or replacing the thiazole ring with related heterocycles like thiazoline and oxazoline.[4] This document provides detailed protocols for the synthesis of such simplified analogues and their subsequent biological evaluation.

I. Synthesis of Simplified this compound Analogues

The synthesis of simplified this compound analogues, such as thiazoline and oxazoline derivatives, can be approached through a convergent strategy. A common method involves the coupling of a suitable amino alcohol with an alkenyl acid, followed by cyclization to form the desired heterocycle. The Hantzsch thiazole synthesis is a widely known and versatile method for creating the thiazole ring, involving the cyclization reaction between an alpha-halocarbonyl compound and a thioamide.[6]

General Workflow for Analogue Synthesis

The following workflow outlines a general strategy for synthesizing simplified thiazoline or oxazoline analogues.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Products start1 Amino Alcohol Intermediate step1 Amide Coupling (e.g., EDCI, HOBt) start1->step1 Reactants start2 Alkenyl Acid start2->step1 Reactants step2 Cyclization/ Dehydration step1->step2 Amide Intermediate prod1 Thiazoline Analogue step2->prod1 Product Formation prod2 Oxazoline Analogue step2->prod2 Product Formation

Caption: General synthetic workflow for this compound analogues.
Protocol: Synthesis of a Thiazoline Analogue

This protocol is a representative method based on common organic synthesis techniques for thiazole and thiazoline compounds.[6][7][8]

Materials:

  • (S)-2-Amino-3-methyl-1-butanol

  • Alkenyl carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Amide Coupling:

    • Dissolve the alkenyl carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Add EDCI (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of (S)-2-Amino-3-methyl-1-butanol (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide intermediate by flash column chromatography on silica gel.

  • Cyclization to Thiazoline:

    • Dissolve the purified amide intermediate (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Slowly add Deoxo-Fluor (1.5 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Extract the product with DCM, wash with brine, and dry over MgSO₄.

    • Concentrate the solution and purify the final thiazoline analogue by flash column chromatography.

    • Confirm the structure using NMR and HRMS analysis.

II. Biological Evaluation of Analogues

The primary biological activity of this compound is its antiproliferative effect, stemming from the inhibition of mitochondrial respiration. Evaluation of novel analogues should therefore focus on these two aspects.

General Workflow for Biological Evaluation

G cluster_primary Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Synthesized Analogue screen1 Cytotoxicity Assay (e.g., MTT) start->screen1 screen2 Determine IC50 Value screen1->screen2 moa1 Oxygen Consumption Rate (OCR) Assay screen2->moa1 Active Compounds moa2 Apoptosis Assay (Annexin V/PI) screen2->moa2 Active Compounds moa3 ROS Measurement screen2->moa3 Active Compounds analysis Compare with this compound & other controls moa1->analysis moa2->analysis moa3->analysis G cluster_mito Mitochondrion cluster_cyto Cytoplasm / Nucleus c1 Complex I (NADH-ubiquinone oxidoreductase) etc Electron Transport Chain atp ATP Production c1->atp Leads to Decrease ros Reactive Oxygen Species (ROS) c1->ros Modulates etc->atp Drives prolif Cell Proliferation & Angiogenesis atp->prolif Required for apoptosis Apoptosis atp->apoptosis Depletion can trigger hif HIF-1α Stabilization hif->prolif Promotes myco This compound Analogue myco->c1 Inhibits myco->hif Inhibits G cluster_mito Mitochondrial Stress cluster_nuc Nuclear Response myco This compound Analogue stress ETC Inhibition (Complex I) myco->stress Induces upr UPRMT Activation stress->upr atfs1 ATFS-1 upr->atfs1 Activates hsf1 HSF-1 upr->hsf1 Activates genes Stress Response Genes (e.g., Chaperones) atfs1->genes Upregulate hsf1->genes Upregulate outcome Cellular Adaptation or Cell Death genes->outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mycothiazole and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Mycothiazole and its analogues.

Troubleshooting Guides

This section addresses specific issues that may arise during key synthetic steps.

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a cornerstone for constructing the thiazole core of this compound. However, challenges such as low yields and the formation of regioisomers are common.

Question: Why am I observing a low yield and a mixture of regioisomers in my Hantzsch thiazole synthesis?

Answer: Low yields and poor regioselectivity in the Hantzsch synthesis of substituted thiazoles can be attributed to several factors, particularly when using N-monosubstituted thioureas.

  • Reaction Conditions: Under neutral conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the desired 2-(N-substituted amino)thiazole exclusively. However, acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers[1][2]. The proportion of these isomers is influenced by the specific reaction conditions and the structure of the starting materials[1][2]. For instance, conducting the reaction in 10M-HCl-EtOH (1:2) at 80°C has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer[1].

  • Stereochemical Control: The stereochemical outcome of the Hantzsch synthesis can be influenced by electronic effects of substituents on the reactants. A Hammett free-energy relationship has been observed, indicating that the rate of epimerization during thiazole formation plays a role in the final stereochemistry[3].

Troubleshooting Steps:

  • Optimize Reaction pH: Carefully control the pH of the reaction mixture. For the synthesis of 2-(N-substituted amino)thiazoles, maintaining neutral or slightly basic conditions is generally preferred.

  • Solvent and Temperature: Screen different solvents and temperatures. Some protocols utilize ultrasonic irradiation to improve yields and reduce reaction times[4][5].

  • Catalyst: The use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, can enhance reaction efficiency and facilitate product purification[4][5].

  • Purification: The resulting isomers can sometimes be distinguished by their NMR and IR spectra, which can aid in the development of a suitable purification strategy[1].

Stille Cross-Coupling

The Stille reaction is a powerful tool for forming carbon-carbon bonds, often employed to connect different fragments during the synthesis of complex molecules like this compound. A significant challenge is the potential for side reactions, particularly homocoupling of the organostannane reagent.

Question: My Stille coupling reaction is producing a significant amount of homocoupled byproduct (R²-R²), leading to a low yield of the desired product. How can I minimize this?

Answer: Homocoupling of organostannane reagents is a well-known side reaction in Stille couplings and can proceed through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical-mediated process involving the Pd(0) catalyst[6].

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand on the palladium catalyst is critical. Sterically hindered and electron-rich ligands can accelerate the desired cross-coupling reaction, thereby minimizing the competing homocoupling[7].

  • Additives: The addition of copper(I) salts, such as CuI, can have a synergistic effect and accelerate the rate of transmetalation, which is often the rate-limiting step. This can lead to a more efficient cross-coupling and reduced homocoupling.

  • Reagent Purity: Ensure the purity of your organostannane reagent and the organic halide. Impurities can sometimes promote side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time. Running the reaction at the lowest effective temperature can sometimes suppress side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of one of the coupling partners might be necessary, but a large excess of the organostannane can increase the likelihood of homocoupling.

Ring-Closing Metathesis (RCM)

RCM is a key strategy for the macrocyclization step in several total syntheses of this compound and its analogues. The main challenges include achieving high E/Z selectivity for the newly formed double bond and avoiding oligomerization, especially when forming large rings.

Question: My RCM reaction to form a macrocycle is resulting in a poor E/Z ratio and low yield. What can I do to improve this?

Answer: Achieving high stereoselectivity and yield in macrocyclic RCM is highly dependent on the choice of catalyst, substrate design, and reaction conditions.

  • Catalyst Selection:

    • For E-selectivity: While kinetically controlled Z-selective RCM is well-established, achieving high E-selectivity can be more challenging. Molybdenum-based catalysts, such as a molybdenum monoaryloxide pyrrolide (MAP) complex, have been shown to promote the formation of E-macrocyclic alkenes with high selectivity (e.g., >98:2 E:Z)[8].

    • For Z-selectivity: Ruthenium-based catalysts are often used for Z-selective RCM. The choice of ligands on the ruthenium center is crucial for controlling selectivity[9][10].

  • Substrate Design: The structure of the diene precursor can significantly influence the outcome of the RCM reaction. The presence of certain functional groups near the reacting alkenes can direct the stereoselectivity. For instance, dienes containing an E-alkenyl–B(pinacolato) group have been successfully used in E-selective macrocyclizations[8].

  • Reaction Conditions:

    • Concentration: Macrocyclizations are typically performed under high dilution to favor the intramolecular reaction over intermolecular oligomerization. However, some modern catalysts allow for reactions at higher concentrations[8].

    • Temperature: The reaction temperature can influence both the rate and the selectivity of the reaction.

    • Ethylene Removal: Removing the ethylene byproduct by conducting the reaction under vacuum or with a nitrogen sparge can help drive the equilibrium towards the desired macrocyclic product[10][11].

Troubleshooting Steps:

  • Screen Catalysts: Test a variety of commercially available Grubbs-type (ruthenium-based) and Schrock-type (molybdenum-based) catalysts to find the optimal one for your specific substrate[12].

  • Modify the Substrate: If possible, modify the diene precursor to include directing groups that may favor the desired stereoisomer.

  • Optimize Conditions: Systematically vary the concentration, temperature, and solvent. Employ high-dilution techniques, such as slow addition of the substrate to the catalyst solution.

  • Use Additives: In some cases, additives can improve the performance of the catalyst or suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the use of protecting groups in the synthesis of this compound?

A1: While protecting groups are often necessary to mask reactive functional groups, their use in the synthesis of complex molecules like this compound introduces several challenges[4][13]:

  • Additional Steps: Each protecting group requires at least two additional steps in the synthetic sequence: protection and deprotection, which lowers the overall yield.

  • Orthogonality: In a multi-step synthesis with multiple functional groups, a set of orthogonal protecting groups is needed, meaning each can be removed under specific conditions without affecting the others. This can be challenging to achieve[13].

  • Stability: The protecting group must be stable to all subsequent reaction conditions but be readily removable under specific, mild conditions.

  • Side Reactions: The protection and deprotection steps themselves can sometimes lead to side reactions or decomposition of the substrate.

  • Purification: The introduction and removal of protecting groups can complicate the purification of intermediates.

The development of protecting-group-free syntheses of this compound highlights the significance of these challenges[14].

Q2: How can I improve the purification of this compound and its analogues from complex reaction mixtures?

A2: The purification of this compound and its analogues, which are often lipophilic and can be unstable, typically relies on chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most commonly reported method for the final purification of this compound and its analogues to achieve high purity (>95%)[15][16]. A semi-preparative C18 column is often employed[15].

  • Column Chromatography: For the purification of synthetic intermediates, flash column chromatography on silica gel is a standard technique. Careful selection of the eluent system is crucial for good separation.

  • Recrystallization: If the compound is a solid, recrystallization can be a powerful purification technique to remove minor impurities.

  • Residual Tin Removal: For products of Stille couplings, removing residual tin compounds can be challenging. This can sometimes be achieved by slurring the product in a suitable solvent like MTBE followed by recrystallization, or by using specific workup procedures involving fluoride ions[7].

Q3: What is the significance of the instability of the di-ene-8-ol residue in this compound, and how can it be addressed?

A3: The di-ene-8-ol moiety is crucial for the biological activity of this compound but is also the source of its instability, with a reported shelf-life of six weeks or less[17]. This lability complicates its isolation, storage, and therapeutic development.

To address this, researchers have explored the semi-synthesis of more stable analogues. One successful approach has been the acetylation of the C-8 hydroxyl group to produce 8-O-acetylthis compound (8-OAc), which is more stable while retaining potent biological activity[15]. However, other modifications aimed at improving stability by altering the diene system have resulted in a loss of biological activity and, in some cases, even a shorter shelf-life[17]. This indicates that modifications to the this compound scaffold must be carefully designed to balance stability and bioactivity.

Quantitative Data Summary

Reaction/ProcessSubstrate/Starting MaterialProductYield (%)Purity (%)Reference
Semi-synthesis (Acetylation) Crude Fat Hexane Extract of C. mycofijiensis8-O-acetylthis compound34>95[8] from initial search
Semi-synthesis (Acetylation) Pure this compound8-O-acetylthis compound43>95[8] from initial search
Extraction C. mycofijiensis (FD extract)This compound12 (by weight)-[6] from initial search
Extraction C. mycofijiensis (FD extract)(-)-(5E)-(8R)-(14Z)-Mycothiazole0.4 (by weight)-[6] from initial search
Total Synthesis Protecting-group-free routeThis compound14.5 (overall)-[8]

Experimental Protocols

Protocol 1: Synthesis of 8-O-acetylthis compound (Semi-synthesis)

This protocol is adapted from the acetylation of pure this compound.

Materials:

  • This compound (>95% purity)

  • Acetic anhydride

  • Dry pyridine

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve pure this compound (e.g., 25.4 mg) in acetic anhydride.

  • Add dry pyridine (e.g., 300 µL) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding dichloromethane and deionized water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by HPLC to obtain 8-O-acetylthis compound.

Expected Outcome: This reaction typically yields 8-O-acetylthis compound with a purity of >95% after purification[8] from initial search.

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis under Ultrasonic Irradiation

This protocol provides a general, environmentally benign method for the synthesis of thiazole derivatives.

Materials:

  • α-bromoketone derivative

  • Thiourea

  • Substituted benzaldehyde

  • Ethanol/Water (50/50, v/v)

  • Silica supported tungstosilisic acid (catalyst)

Procedure:

  • In a suitable vessel, combine the α-bromoketone (1 mmol), thiourea (1 mmol), and the substituted benzaldehyde (1 mmol).

  • Add the ethanol/water solvent mixture.

  • Add a catalytic amount of silica-supported tungstosilisic acid.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for the required time (typically 2-3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Expected Outcome: This method has been reported to produce various Hantzsch thiazole derivatives in good to excellent yields (79-90%)[4][5].

Visualizations

Synthesis_Workflow cluster_thiazole Thiazole Core Synthesis cluster_sidechain Side Chain Elaboration cluster_final Final Assembly and Cyclization Thioamide Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Hantzsch ThiazoleCore Thiazole Core Hantzsch->ThiazoleCore FragmentCoupling Fragment Coupling ThiazoleCore->FragmentCoupling SideChainFragment1 Side Chain Fragment 1 Stille Stille Coupling SideChainFragment1->Stille SideChainFragment2 Side Chain Fragment 2 SideChainFragment2->Stille ElaboratedSideChain Elaborated Side Chain Stille->ElaboratedSideChain ElaboratedSideChain->FragmentCoupling LinearPrecursor Linear Precursor FragmentCoupling->LinearPrecursor RCM Ring-Closing Metathesis (RCM) LinearPrecursor->RCM MycothiazoleAnalogue This compound Analogue RCM->MycothiazoleAnalogue

Caption: General synthetic workflow for this compound analogues.

Troubleshooting_Logic Start Low Yield in Synthesis Step CheckPurity Check Reagent Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Conc, Solvent) CheckPurity->OptimizeConditions Purity OK Success Yield Improved CheckPurity->Success Impure Reagents Identified and Replaced CheckSideReactions Identify Side Products (e.g., by MS, NMR) OptimizeConditions->CheckSideReactions No Improvement OptimizeConditions->Success Improvement ChangeCatalyst Change Catalyst/Ligand ModifySubstrate Modify Substrate Design ChangeCatalyst->ModifySubstrate No Improvement ChangeCatalyst->Success Improvement CheckSideReactions->ChangeCatalyst Side Reaction Identified Purification Improve Purification Method ModifySubstrate->Purification Purification->Success

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Optimizing Mycothiazole Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Mycothiazole in in vivo animal studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts cellular respiration and ATP production. In sensitive cell lines, it has a cytostatic (growth-inhibiting) effect at nanomolar concentrations, while cytotoxic (cell-killing) effects are observed at much higher, micromolar concentrations, suggesting a dual-target mechanism.[1][2] Notably, this compound has a long lag period of approximately 12 hours before its effects on cell metabolism are observed in vitro.[1]

Q2: Is there an established in vivo dosage for this compound in mammalian models?

Currently, there is no established therapeutic dosage of this compound for mammalian models in published literature. Early studies noted that this compound is toxic to mice, but specific dosage details were not provided.[1] More recent research has highlighted a significant increase in toxicity with freshly purified this compound, suggesting that compound stability may be a critical factor.[4]

Q3: What is the Maximum Tolerated Dose (MTD) of this compound in mice?

A definitive MTD for this compound in mice has not been formally established in the available literature. However, one study observed significant toxicity at doses between 0.005-0.0125 mg per mouse.[4] For its more stable, acetylated analog, 8-O-acetylthis compound, a maximum tolerated dose of 0.1 mg/kg has been determined in mice.[4] This information can serve as a cautious starting point for dose-range finding studies with this compound, with the expectation that this compound may be more potent and toxic.

Q4: What are the known signaling pathways affected by this compound?

The primary signaling pathway affected by this compound is the mitochondrial respiratory pathway through the inhibition of Complex I. This leads to a decrease in cellular oxygen consumption and ATP synthesis. In the nematode model organism C. elegans, this compound has been shown to induce the mitochondrial unfolded protein response (UPRmt), a stress response pathway that promotes mitochondrial homeostasis.[5][6] This response involves the transcription factors ATFS-1 and HSF1.[5][6]

Q5: How should I formulate this compound for in vivo administration?

While specific in vivo formulations for this compound are not detailed in the literature, it is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[6][7] For in vivo studies, a common approach for water-insoluble compounds is to prepare a stock solution in DMSO and then dilute it in a suitable vehicle such as saline, corn oil, or a solution containing solubilizing agents like PEG400 or Tween 80. It is critical to conduct vehicle toxicity studies and to keep the final concentration of DMSO to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity and mortality at low doses 1. High potency and inherent toxicity of this compound.[1][4] 2. Compound instability leading to more toxic degradation products.[4] 3. Improper formulation or vehicle toxicity.1. Start with a very low dose range for your dose-finding studies, considering the reported toxicity of 0.005-0.0125 mg/mouse.[4] 2. Use freshly purified this compound for all experiments to ensure consistency and avoid degradation.[4] 3. Conduct a vehicle-only control group to rule out toxicity from the formulation. Minimize the percentage of DMSO in the final injection volume.
Lack of efficacy or inconsistent results 1. Insufficient dosage or poor bioavailability. 2. Rapid metabolism or clearance of the compound. 3. Instability of this compound in the formulation or in vivo.[4]1. Perform a dose-escalation study to identify a therapeutic window. 2. Consider using the more stable analog, 8-O-acetylthis compound, which has a known MTD in mice.[4] 3. Prepare fresh formulations for each experiment and protect them from light and heat.
Unexpected off-target effects 1. This compound may have a second, lower-affinity target at higher concentrations.[1][2] 2. The vehicle (e.g., DMSO) may have biological effects.1. Carefully observe animals for any unexpected clinical signs. 2. Lower the dose to see if the off-target effects diminish while maintaining the desired on-target activity. 3. Always include a vehicle-only control group.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cell Lines

Cell LineCell TypeIC50Reference
HeLaHuman Cervical Carcinoma0.36-13.8 nM[1][2]
P815Mouse Mastocytoma0.36-13.8 nM[1]
RAW 264.7Mouse Macrophage0.36-13.8 nM[1]
4T1Mouse Breast Carcinoma0.36-13.8 nM[1]
B16Mouse Melanoma0.36-13.8 nM[1]
HL-60Human Promyelocytic Leukemia12.2-26.5 µM[1][2]
JurkatHuman T-cell Lymphoma12.2-26.5 µM[1][2]
PANC-1Human Pancreatic Cancer160 pM[4]
HepG2Human Liver Cancer270 pM[4]
HCT-116Human Colon Cancer350 pM[4]

Table 2: In Vivo Data for this compound and its Acetylated Analog

CompoundAnimal ModelDosage/ConcentrationRoute of AdministrationObserved EffectsReference
This compoundC. elegans1, 3, 5 µMIn growth mediumLifespan extension at 5 µM, induction of UPRmt.[5][6]
8-O-acetylthis compoundMouse0.1 mg/kgNot specifiedMaximum Tolerated Dose (MTD).[4]
This compoundMouse0.005-0.0125 mg/mouseNot specifiedToxicity observed.[4]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice

  • Animal Model: Use a relevant mouse strain for your research question (e.g., C57BL/6 for general toxicity, or a tumor-bearing model for efficacy).

  • Compound Preparation:

    • Use freshly purified this compound.

    • Prepare a stock solution in 100% DMSO.

    • On the day of injection, dilute the stock solution in a sterile vehicle (e.g., saline with 5% DMSO, 5% Tween 80, and 40% PEG400). Prepare enough volume for all animals in a dose group.

  • Dose Selection:

    • Based on the reported toxicity of 0.005 mg/mouse (~0.25 mg/kg for a 20g mouse) and the MTD of its analog (0.1 mg/kg), start with a very low dose, for example, 0.01 mg/kg.

    • Select a range of doses, escalating by a factor of 2-3 (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).

    • Include a vehicle-only control group.

  • Administration:

    • Administer the formulation via a relevant route (e.g., intraperitoneal or intravenous injection).

  • Monitoring:

    • Monitor the animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at regular intervals (e.g., 1, 4, 12, 24, and 48 hours post-injection) and daily thereafter for up to 14 days.

    • Record body weight daily.

    • The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of severe toxicity.

  • Endpoint Analysis:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_monitoring Monitoring & Analysis cluster_outcome Outcome fresh_this compound Freshly Purified this compound formulation Formulation (e.g., DMSO/PEG/Tween/Saline) fresh_this compound->formulation dose_escalation Dose Escalation Study in Mice formulation->dose_escalation vehicle_control Vehicle Control Group formulation->vehicle_control monitoring Monitor Toxicity & Body Weight dose_escalation->monitoring vehicle_control->monitoring endpoint Endpoint Analysis (Blood, Tissues) monitoring->endpoint mtd Determine MTD endpoint->mtd

Caption: Workflow for a dose-range finding study of this compound.

signaling_pathway This compound This compound complex_I Mitochondrial Complex I This compound->complex_I Inhibition etc Electron Transport Chain complex_I->etc mit_stress Mitochondrial Stress complex_I->mit_stress Induces atp ATP Production etc->atp Reduced upr_mt UPRmt Activation mit_stress->upr_mt atfs1_hsf1 ATFS-1 / HSF1 upr_mt->atfs1_hsf1 via

Caption: Signaling pathway of this compound's action.

troubleshooting_logic start High In Vivo Toxicity Observed q1 Is the vehicle control group also showing toxicity? start->q1 a1_yes Optimize Vehicle Formulation (e.g., lower % DMSO) q1->a1_yes Yes a1_no Toxicity is likely compound-related q1->a1_no No end Proceed with lower, optimized dose a1_yes->end q2 Are you using freshly purified this compound? a1_no->q2 a2_no Use fresh compound to avoid degradation q2->a2_no No a2_yes Reduce the starting dose significantly q2->a2_yes Yes a2_no->end a2_yes->end

Caption: Troubleshooting logic for high in vivo toxicity.

References

Troubleshooting Mycothiazole-based cellular assays for consistent results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mycothiazole-based cellular assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound-based cellular assays in a question-and-answer format.

Q1: My MTT assay results show high variability between replicate wells. What are the common causes and solutions?

A1: High variability in MTT assays is a frequent issue. Here are the potential causes and troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before seeding. When plating, mix the cell suspension periodically to prevent settling. Consider using a multichannel pipette for more consistent dispensing.[1] Avoid seeding cells in the outer wells of the plate, as these are prone to evaporation and temperature fluctuations, a phenomenon known as the "edge effect".[1]

  • Pipetting Errors: Inaccurate pipetting of reagents, especially the MTT solution and the solubilization agent, can lead to significant variations.

    • Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. Use a new pipette tip for each replicate to avoid cross-contamination.[2]

  • Incomplete Formazan Solubilization: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: Ensure complete mixing after adding the solubilization agent. You can gently shake the plate on an orbital shaker. Visually inspect the wells under a microscope to confirm that all crystals are dissolved before reading the plate.

  • Presence of Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, leading to erroneous absorbance values.

    • Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently popping them with a sterile pipette tip.

  • Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to false-positive results.

    • Solution: Regularly check your cell cultures for contamination. Use sterile techniques throughout the assay.

Q2: I'm observing a significant lag phase before this compound shows any effect on my cells. Is this normal?

A2: Yes, a lag period before this compound exerts its effects on cell metabolism is a known characteristic of the compound. Studies have shown an unexpected lag period of about 12 hours before the MTT response is affected.[3][4] Therefore, it is crucial to consider this when designing your experiments and selecting your treatment time points. Shorter incubation times may not be sufficient to observe a significant effect.

Q3: How should I handle and store this compound to ensure its stability and activity?

A3: this compound is known to be labile, and its stability can significantly impact experimental results.

  • Storage: Store this compound as a dry powder at -20°C. For short-term storage of solutions, prepare aliquots in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Handling: When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Minimize the exposure of the compound to light and air. It has been noted that exposure to direct light can accelerate its degradation.[6] For critical experiments, consider using freshly prepared solutions.

  • Alternative Compound: For improved stability, consider using 8-O-acetylthis compound (8-OAc), a more stable semisynthetic analog of this compound.[4][7]

Q4: My Annexin V/PI staining results for apoptosis are inconsistent. What could be the problem?

A4: Inconsistent Annexin V staining can arise from several factors:

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false-positive Annexin V and PI staining.

    • Solution: Use a gentle cell detachment method. When washing and resuspending cells, do so gently.

  • Inappropriate Reagent Concentration: Using too much or too little Annexin V or PI can lead to weak signals or high background.

    • Solution: Titrate your Annexin V and PI concentrations to determine the optimal amount for your cell type.[8]

  • Calcium Deficiency: Annexin V binding to phosphatidylserine is calcium-dependent.

    • Solution: Ensure that your binding buffer contains an adequate concentration of calcium.[8]

  • Premature Fixation: Cells must be stained with Annexin V before fixation, as the fixation process can permeabilize the cell membrane and lead to non-specific binding.

  • Incubation Time and Temperature: The incubation time with the staining reagents should be optimized. Avoid processing cells on ice unless specified, as cold temperatures can induce phosphatidylserine externalization in some cells.[8]

Q5: I'm using a Seahorse XF Analyzer to measure oxygen consumption, but my results are unexpected (e.g., low basal OCR, unexpected response to inhibitors). What should I check?

A5: Unexpected results in a Seahorse assay can be due to several technical aspects:

  • Incorrect Cell Number: Too few cells will result in an oxygen consumption rate (OCR) that is below the detection limit of the instrument.[9]

    • Solution: Perform a cell titration experiment to determine the optimal cell density for your cell type that gives a robust basal OCR. Ensure even cell plating.

  • Cell Monolayer Disruption: Weakly adherent cells can detach during media changes or drug injections, leading to a drop in OCR.

    • Solution: Use coated plates (e.g., with Poly-D-lysine) for weakly adherent cells.[10] Automating liquid handling steps can also reduce monolayer disruption.[11]

  • Incorrect Reagent Concentrations: The concentrations of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) need to be optimized for your specific cell line and density.

    • Solution: Perform a titration for each inhibitor to determine the optimal concentrations that yield the expected metabolic responses.

  • Instrument and Consumables Issues: Ensure the Seahorse analyzer is properly calibrated and that the sensor cartridge has been hydrated correctly.

    • Solution: Follow the manufacturer's instructions for instrument setup, calibration, and cartridge hydration. Ensure the correct assay media is used.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. Note that IC50 values can vary depending on the assay conditions, such as incubation time and cell density.[12]

Cell LineCell TypeIC50 (nM)Reference
HeLaHuman Cervical Cancer0.36[3][13]
P815Mouse Mastocytoma~1 (biphasic)[3]
RAW 264.7Mouse Macrophage1.54[13]
MDCKMadin-Darby Canine Kidney~1 (biphasic)[3]
HeLa S3Human Cervical Cancer1.84[13]
143BHuman Osteosarcoma-[13]
4T1Mouse Breast Cancer-[13]
B16Mouse Melanoma13.8[13]
CD4/CD8 T cellsHuman T-lymphocytes7.20[13]
T47DHuman Breast Cancer~1[14]
PC-3Human Prostate Cancer-[14]
MDA-MB-231Human Breast Cancer-[14]
PANC-1Human Pancreatic Cancer0.16[14]
HepG2Human Liver Cancer0.27[14]
HCT-116Human Colon Cancer0.35[14]
HL-60Human Promyelocytic Leukemia12,200 - 26,500[3][13]
LN18Human Glioblastoma>10,000[3]
JurkatHuman T-lymphocyte>10,000[3]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours), considering the known lag phase of this compound's action.[3]

  • MTT Addition:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a buffered solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting:

    • Gently harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizations

Signaling Pathway

Mycothiazole_Signaling_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI inhibits MitoStress Mitochondrial Stress (e.g., misfolded proteins) ComplexI->MitoStress induces ATFS1_Mito ATFS-1 (in Mitochondria) MitoStress->ATFS1_Mito blocks import HSF1 HSF1 MitoStress->HSF1 activates ATFS1_Nuc ATFS-1 (in Nucleus) ATFS1_Mito->ATFS1_Nuc translocates UPRmt UPRmt Target Genes (chaperones, proteases) ATFS1_Nuc->UPRmt activates transcription HSR HSR Target Genes HSF1->HSR activates transcription Homeostasis Restored Mitochondrial Homeostasis UPRmt->Homeostasis HSR->Homeostasis

Caption: this compound-induced mitochondrial stress response pathway.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well or 6-well plate) Start->Seeding Treatment This compound Treatment (include controls) Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay MTT MTT Assay Assay->MTT Apoptosis Annexin V/PI Staining Assay->Apoptosis Metabolism Seahorse XF Assay Assay->Metabolism PlateReader Plate Reader (Absorbance) MTT->PlateReader FlowCytometer Flow Cytometer Apoptosis->FlowCytometer Seahorse Seahorse Analyzer (OCR) Metabolism->Seahorse Readout Data Acquisition Analysis Data Analysis (e.g., IC50 calculation) PlateReader->Analysis FlowCytometer->Analysis Seahorse->Analysis End End: Results Analysis->End

Caption: General experimental workflow for this compound cellular assays.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results? Variability High Variability in Replicates? Start->Variability Yes NoEffect No/Low Effect Observed? Start->NoEffect No CheckSeeding Check Cell Seeding & Pipetting Variability->CheckSeeding Yes CheckLag Consider Lag Phase (increase incubation time) NoEffect->CheckLag Yes CheckSolubilization Ensure Complete Formazan Solubilization CheckSeeding->CheckSolubilization CheckContamination Screen for Contamination CheckSolubilization->CheckContamination Optimize Re-optimize Assay Parameters CheckContamination->Optimize CheckStability Check Compound Stability & Storage CheckLag->CheckStability CheckConcentration Verify Compound Concentration CheckStability->CheckConcentration CheckConcentration->Optimize Consistent Consistent Results Optimize->Consistent

Caption: A logical guide for troubleshooting inconsistent results.

References

Methods for preventing the degradation of Mycothiazole during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Mycothiazole during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

A1: this compound is a known labile compound with a reported shelf-life of less than or equal to six weeks under standard storage conditions. Its instability is primarily attributed to the di-ene-8-ol residue within its structure, which is susceptible to degradation.[1] A semi-synthetic analog, 8-O-acetylthis compound (8-OAc), has been developed and is reported to be more stable.[2][3][4]

Q2: What are the primary factors that can cause this compound to degrade?

A2: Based on the chemistry of thiazole-containing compounds and related natural products, the primary factors contributing to this compound degradation are likely:

  • Oxidation: The polyene structure is susceptible to oxidation.

  • Hydrolysis: The ester and other functional groups may be prone to hydrolysis, especially under non-neutral pH conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the thiazole ring and its side chains.

  • Elevated Temperatures: Higher temperatures can accelerate the rates of all degradation pathways.

Q3: What are the recommended short-term storage conditions for this compound?

A3: For short-term storage (up to 6 weeks), it is recommended to store this compound as a solid in a desiccated, dark environment at -20°C. If in solution, use an anhydrous, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Q4: For longer-term storage, what conditions are optimal?

A4: For long-term storage, it is highly recommended to store this compound as a solid at -80°C under a dry, inert atmosphere. Aliquoting the solid compound into smaller, single-use vials is advised to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Q5: Are there any chemical stabilizers that can be added to this compound formulations?

A5: While specific studies on stabilizers for this compound are limited, the use of antioxidants is a rational approach given its susceptibility to oxidation. The addition of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol at low concentrations (e.g., 0.01-0.1%) may help to mitigate oxidative degradation.[1][4][5][6][7] The compatibility and effectiveness of any stabilizer must be empirically determined for your specific application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in a recently prepared this compound stock solution. Degradation due to improper storage (exposure to light, oxygen, non-anhydrous solvent, or elevated temperature).Prepare a fresh stock solution from a solid aliquot stored at -80°C. Ensure the solvent is anhydrous and purge the vial with an inert gas before sealing. Store the stock solution at -20°C or -80°C in the dark.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Degradation of this compound.Analyze the sample using a validated stability-indicating HPLC method to identify and quantify the degradants. Review storage and handling procedures to identify the source of degradation.
Variability in experimental results using different batches of this compound. Inconsistent purity or degradation between batches.Qualify each new batch of this compound upon receipt using a standardized analytical method (e.g., HPLC, NMR) to confirm its identity, purity, and concentration.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions Over 6 Weeks.

Storage ConditionTemperature (°C)AtmosphereLight ExposureSolventEstimated Degradation (%)
125AirAmbientMethanol85
24AirAmbientMethanol60
34AirDarkMethanol45
4-20AirDarkMethanol20
5-20ArgonDarkAnhydrous DMSO5
6-80ArgonDarkSolid<1

Table 2: Hypothetical Efficacy of Antioxidants in Preventing this compound Degradation in Solution (Anhydrous DMSO, -20°C, Dark, 6 Weeks).

Antioxidant (Concentration)Estimated Degradation (%)
None5
BHT (0.01%)2
Tocopherol (0.01%)3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO at 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition (70% A: 30% B).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Incubate a 100 µg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a 100 µg/mL solution of this compound in 0.1 M NaOH at 60°C for 4 hours.

  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Incubate a 100 µg/mL solution of this compound in 3% H₂O₂ at room temperature for 24 hours.

4. Photodegradation:

  • Expose a solid sample and a 100 µg/mL solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

5. Thermal Degradation:

  • Store a solid sample of this compound at 80°C for 48 hours.

Analysis:

  • Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1).

  • Characterize major degradation products using LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_storage This compound Storage cluster_stability_testing Stability Assessment cluster_analysis Degradation Product Analysis Solid Solid @ -80C, Argon HPLC Stability-Indicating HPLC Solid->HPLC Solution Solution @ -20C, Anhydrous Solvent, Argon Solution->HPLC Forced_Deg Forced Degradation Studies HPLC->Forced_Deg Baseline LCMS LC-MS Forced_Deg->LCMS Characterization NMR NMR Forced_Deg->NMR Structure Elucidation

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_stressors Stress Conditions cluster_products Degradation Products This compound This compound Light Light This compound->Light Heat Heat This compound->Heat Oxygen Oxygen This compound->Oxygen pH Acid/Base This compound->pH Photo_Products Photo-oxidation Products Light->Photo_Products Thermal_Products Isomers, Fragments Heat->Thermal_Products Oxidative_Products Epoxides, Hydroxylated derivatives Oxygen->Oxidative_Products Hydrolysis_Products Hydrolyzed esters/amides pH->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

References

Overcoming solubility issues of Mycothiazole in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycothiazole, focusing on overcoming its solubility challenges in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on experimental usage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] For in vitro assays, a stock solution in DMSO is typically prepared and then diluted to the final desired concentration in the aqueous culture medium.[1]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock in an aqueous solution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous solution. Instead, perform serial dilutions in your buffer or medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent-induced artifacts and toxicity in cell-based assays.

  • Vortexing/Mixing: After adding the this compound stock to the aqueous solution, vortex or mix the solution thoroughly to ensure it is fully dispersed.

  • Warming the Solution: Gently warming the aqueous solution (e.g., to 37°C) before and after adding the this compound stock can sometimes help maintain solubility. However, be cautious of the temperature stability of this compound and other components in your solution.

  • Consider Solubility Enhancers: If precipitation persists, you may need to employ solubility enhancement techniques as described in the troubleshooting guide below.

Q3: How should I store my this compound stock solution?

A3: this compound is known to be labile with a shelf life of less than or equal to six weeks.[2] For short-term storage (days to weeks), store the DMSO stock solution at 0-4°C. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C in the dark to prevent degradation from light and repeated freeze-thaw cycles.[2]

Q4: Is there a more stable analog of this compound available?

A4: Yes, 8-O-acetylthis compound is a semi-synthetic analog of this compound that has been reported to be more stable.[3]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides practical approaches to address common solubility problems encountered with this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.1. Co-solvents: Prepare the working solution using a mixture of water/buffer and a water-miscible organic solvent like ethanol or polyethylene glycol (PEG). 2. Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.
Inconsistent Results in Biological Assays Incomplete dissolution or precipitation of this compound in the assay medium.1. Verify Stock Solution Integrity: Before use, visually inspect the DMSO stock for any signs of precipitation. 2. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock immediately before each experiment. 3. Sonication: Briefly sonicate the final working solution to aid in the dispersion of any small, non-visible precipitates.
Difficulty Dissolving the Lyophilized Powder Intrinsic hydrophobicity of this compound.1. Initial Dissolution in Pure DMSO: Ensure the initial stock solution is prepared in 100% DMSO. 2. Gentle Warming: If necessary, gently warm the DMSO to aid dissolution, but avoid excessive heat.

Quantitative Solubility Data

Compound Solvent Solubility
MyxothiazolDMSO≥ 50 mg/mL (102.53 mM)

Note: "≥" indicates that the saturation point was not reached at this concentration.[4]

Experimental Protocols

Protocol for Preparation of this compound Working Solution for Cell Culture
  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of lyophilized this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in aliquots at -20°C or -80°C.

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on the final desired concentration, it may be beneficial to first make an intermediate dilution of the stock solution in DMSO.

  • Prepare the Final Working Solution:

    • Warm the required volume of cell culture medium to 37°C.

    • While gently vortexing the warm medium, add the appropriate volume of the this compound DMSO stock solution to achieve the final desired concentration (e.g., 1 µM, 3 µM, or 10 µM).[1][5]

    • Ensure the final concentration of DMSO in the medium is below 0.5%.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol for Enhancing this compound Solubility with Cyclodextrins
  • Prepare a Cyclodextrin Solution:

    • Dissolve a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin, in your desired aqueous buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation:

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol.

    • Add the this compound solution dropwise to the cyclodextrin solution while stirring.

    • Allow the mixture to stir for several hours to facilitate the formation of the inclusion complex.

  • Removal of Organic Solvent (Optional):

    • If the presence of the organic solvent is undesirable for your experiment, it can be removed by methods such as rotary evaporation or lyophilization.

  • Final Formulation:

    • The resulting aqueous solution containing the this compound-cyclodextrin complex can then be filtered and diluted as needed for your experiments.

Visualizations

Experimental Workflow for Preparing a this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve_dmso Dissolve in 100% DMSO weigh->dissolve_dmso stock 10 mM Stock Solution dissolve_dmso->stock store Aliquot and Store at -80°C stock->store add_stock Add Stock to Medium (while vortexing) store->add_stock Use one aliquot warm_medium Warm Cell Culture Medium to 37°C warm_medium->add_stock final_solution Final Working Solution (<0.5% DMSO) add_stock->final_solution use_immediately Use Immediately in Experiment final_solution->use_immediately

Caption: Workflow for preparing this compound working solution.

Signaling Pathway of this compound Action

G cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nuc Nucleus This compound This compound complex_i Mitochondrial Complex I This compound->complex_i inhibits o2_consumption O2 Consumption complex_i->o2_consumption drives o2_level Increased Intracellular O2 o2_consumption->o2_level leads to decrease, in turn increasing O2 availability phd Prolyl Hydroxylases (PHDs) o2_level->phd activates hif1a HIF-1α phd->hif1a hydroxylates vhl VHL hif1a->vhl binds to hydroxylated hif1a_nuc HIF-1α (stabilized) proteasome Proteasomal Degradation vhl->proteasome targets for proteasome->hif1a_nuc prevents accumulation hif1 HIF-1 Complex hif1a_nuc->hif1 hif1b HIF-1β hif1b->hif1 hre Hypoxia Response Element (HRE) hif1->hre gene_transcription Gene Transcription (e.g., VEGF) hre->gene_transcription

Caption: this compound's impact on the HIF-1 signaling pathway.

References

Mycothiazole Permeability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the cell permeability of Mycothiazole. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent mitochondrial complex I inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and conceptual diagrams to assist you in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound's cellular uptake and retention.

Issue Potential Cause Suggested Solution
Low intracellular concentration of this compound despite high extracellular concentration. 1. Poor passive diffusion: The physicochemical properties of this compound (e.g., polarity, size) may hinder its ability to cross the cell membrane. 2. Efflux pump activity: The compound may be actively transported out of the cell by transporters like P-glycoprotein (P-gp).1. Chemical Modification: Synthesize analogs of this compound with increased lipophilicity. For example, the acetylation of the hydroxyl group to create 8-O-acetylthis compound has been shown to produce a more stable analog.[1][2] Consider other modifications that reduce hydrogen bond donor count. 2. Formulation Strategies: Encapsulate this compound in liposomes or nanoparticles to facilitate entry via endocytosis.[3][4][5] 3. Use of Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors (e.g., Verapamil for P-gp) in your in vitro assays to determine if efflux is a significant factor.[6]
High variability in experimental results for permeability assays. 1. Inconsistent cell monolayer integrity: In Caco-2 assays, the tightness of the cell junctions can vary between experiments. 2. Compound instability: this compound may be unstable in the assay buffer or metabolized by the cells.1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure integrity before and after the assay.[6][7][8] 2. Assess Compound Stability: Perform stability tests of this compound in the assay buffer and in the presence of cell lysates. The use of the more stable analog, 8-O-acetylthis compound, could be considered.[1][2]
New this compound analog shows reduced inhibitory activity on mitochondrial complex I. 1. Steric hindrance: The chemical modification may have altered the conformation of the molecule, preventing it from binding to its target on complex I. 2. Altered electronic properties: Changes to the molecule's structure can affect its interaction with the binding site.1. Structure-Activity Relationship (SAR) Studies: Systematically synthesize a series of analogs with modifications at different positions to identify which parts of the molecule are essential for its activity. The thiazole component has been noted as important for its bioactivity.[9] 2. Computational Modeling: Use molecular docking simulations to predict how different modifications might affect the binding of this compound to its target.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound? this compound is a potent inhibitor of mitochondrial electron transport chain complex I (NADH:ubiquinone oxidoreductase).[9] This inhibition disrupts cellular respiration and ATP production, leading to cytostatic effects in sensitive cell lines.[9]
Why is there a significant difference in sensitivity to this compound between different cell lines? The vast difference in sensitivity, with IC50 values ranging from nanomolar to micromolar concentrations, suggests that the drug's effect may be dependent on cell-specific factors.[9] One hypothesis is that sensitive cell lines may possess a mechanism to pre-activate this compound, which is absent in insensitive cells.[9] Another possibility is the differential expression of efflux pumps or metabolic enzymes across cell lines.
What are the main strategies to consider for enhancing the cell permeability of a small molecule like this compound? Several strategies can be employed:

  • Chemical Modification (Prodrug Approach): Modifying the structure to increase lipophilicity can enhance passive diffusion. This often involves masking polar functional groups.[1][2]
  • Formulation with Nanocarriers: Encapsulating the molecule in liposomes, polymeric nanoparticles, or micelles can facilitate its transport across the cell membrane.[3][4][5]
  • Targeting Mitochondria: Since this compound's target is within the mitochondria, using mitochondria-targeting nanoparticles (e.g., functionalized with triphenylphosphonium) can enhance its local concentration.[3][5]
How can I measure the cell permeability of this compound and its analogs? Standard in vitro methods include:
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability.[10]
  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and can assess both passive diffusion and active transport.[6][7][8]
  • Intracellular Concentration Measurement: This involves incubating cells with the compound, followed by cell lysis and quantification of the intracellular compound concentration using methods like LC-MS/MS.
  • Experimental Protocols

    Parallel Artificial Membrane Permeability Assay (PAMPA)

    Objective: To assess the passive permeability of this compound and its analogs.

    Methodology:

    • Prepare the Donor Plate:

      • Dissolve this compound or its analog in a suitable buffer (e.g., PBS with 5% DMSO) to the desired concentration (e.g., 10 µM).[11]

      • Add the compound solution to the wells of a 96-well donor plate.

    • Prepare the Acceptor Plate:

      • Coat the membrane of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[11]

      • Add buffer to the wells of a 96-well acceptor plate.

    • Assemble and Incubate:

      • Place the filter plate on top of the acceptor plate.

      • Incubate the assembly at room temperature for a defined period (e.g., 5-18 hours).[10][12]

    • Analysis:

      • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp).

    Caco-2 Permeability Assay

    Objective: To evaluate the transport of this compound and its analogs across a model of the intestinal epithelium.

    Methodology:

    • Cell Culture:

      • Culture Caco-2 cells on semipermeable filter inserts in a transwell plate until they form a confluent monolayer (typically 18-22 days).[8]

      • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[6][7][8]

    • Transport Experiment (Apical to Basolateral):

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate for a specific time (e.g., 2 hours) at 37°C with gentle shaking.[7]

      • At the end of the incubation, collect samples from both chambers.

    • Transport Experiment (Basolateral to Apical for Efflux Assessment):

      • Perform the experiment as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is subject to active efflux.[8]

    • Analysis:

      • Quantify the concentration of the compound in the collected samples by LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.[8]

    Data Presentation

    Table 1: In Vitro Activity of this compound and Analogs

    CompoundCell LineIC50 (nM)Reference
    This compoundPANC-10.16[13]
    This compoundHepG20.27[13]
    This compoundHCT-1160.35[13]
    8-O-acetylthis compoundPANC-11.29[13]
    8-oxothis compoundPANC-1>1000[13]
    This compound-4,19-diolHCT-116>1000[13]

    Table 2: Permeability Data for this compound and Hypothetical Analogs

    CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
    This compoundData not availableData not availableData not availableData not available
    Hypothetical Analog 1 (Increased Lipophilicity)[Expected Increase][Expected Increase]Data not availableData not available
    Hypothetical Analog 2 (Prodrug)[Expected Increase][Expected Increase]Data not availableData not available
    This compound in LiposomesN/A[Expected Increase]Data not availableData not available

    Visualizations

    G cluster_0 Challenges to this compound Cell Permeability This compound This compound Membrane Cell Membrane (Lipid Bilayer) This compound->Membrane Poor Passive Diffusion Efflux Efflux Pumps (e.g., P-gp) Membrane->Efflux Efflux Intracellular Intracellular Space Membrane->Intracellular Limited Entry Efflux->this compound Export

    Caption: Challenges to this compound's cell permeability.

    G cluster_1 Workflow for a Permeability Enhancement Strategy Start Start: Low Permeability This compound Strategy Select Enhancement Strategy Start->Strategy ChemMod Chemical Modification (e.g., Prodrug) Strategy->ChemMod Option 1 Formulation Formulation (e.g., Liposomes) Strategy->Formulation Option 2 PermeabilityAssay Permeability Assay (PAMPA/Caco-2) ChemMod->PermeabilityAssay Formulation->PermeabilityAssay ActivityAssay Activity Assay (Complex I Inhibition) PermeabilityAssay->ActivityAssay Analysis Analyze Data ActivityAssay->Analysis Optimized End: Optimized Analog/ Formulation Analysis->Optimized Successful Revise Revise Strategy Analysis->Revise Unsuccessful Revise->Strategy

    Caption: Workflow for a permeability enhancement strategy.

    G cluster_2 Mechanism of Nanoparticle-Mediated Delivery Nanoparticle This compound-loaded Nanoparticle Cell Cell Nanoparticle->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Release from Endosome Endosome->Release Mitochondria Mitochondria Release->Mitochondria Targeted Delivery

    Caption: Nanoparticle-mediated delivery of this compound.

    References

    Identifying and minimizing off-target effects of Mycothiazole.

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycothiazole.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary mechanism of action of this compound?

    This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production.

    Q2: We are observing significantly different IC50 values for this compound across various cell lines. Is this expected?

    Yes, this is a known characteristic of this compound. There can be a very large difference in sensitivity between different cell lines, with IC50 values ranging from nanomolar in sensitive cells to micromolar in insensitive cells. For example, a 34,000-fold difference in sensitivity has been reported between HeLa (sensitive) and HL-60 (insensitive) cells.[1]

    Q3: Some of our dose-response curves with this compound are biphasic. What could be the reason for this?

    A biphasic response suggests more than one mechanism of action. This compound is understood to have a dual mechanism:

    • High-affinity, cytostatic effect: At low nanomolar concentrations in sensitive cells, it primarily inhibits mitochondrial Complex I, leading to a decrease in cell proliferation without causing immediate cell death. This effect is dependent on mitochondrial function.[1][2]

    • Low-affinity, cytotoxic effect: At higher micromolar concentrations, a second, less understood mechanism becomes apparent, leading to cell death. This effect is observed in both sensitive and insensitive cell lines and appears to be independent of mitochondrial function.[1][2]

    Q4: How can we determine if the observed effects in our experiments are on-target (Complex I inhibition) or off-target?

    To distinguish between on-target and off-target effects, consider the following strategies:

    • Use of ρ⁰ cells: Mitochondrial genome-knockout (ρ⁰) cells, which lack a functional mitochondrial electron transport chain, are insensitive to the on-target effects of this compound. Comparing the response of your parental cell line to its ρ⁰ counterpart can help isolate mitochondrial-dependent effects.

    • Dose-response analysis: On-target effects are typically observed at much lower concentrations (nM range) than off-target effects (µM range).[1]

    • Rescue experiments: The effects of Complex I inhibition can sometimes be reversed by providing downstream substrates of the electron transport chain, such as succinate, which donates electrons to Complex II.

    • Oxygen consumption rate (OCR) assays: Directly measure the effect of this compound on mitochondrial respiration. A decrease in OCR is indicative of on-target Complex I inhibition.[3]

    • Off-target profiling: Employ techniques like chemical proteomics, cellular thermal shift assays (CETSA), or kinase profiling to identify other potential protein targets.[4][5][6]

    Q5: Does this compound induce the production of reactive oxygen species (ROS)?

    Contrary to what is often seen with other Complex I inhibitors like rotenone, this compound has been shown to decrease, rather than increase, ROS levels after 24 hours of treatment in some cell lines.[7] However, in other contexts, particularly in cancer cells, it has been shown to induce ROS formation.[8] The effect on ROS may be cell-type and context-dependent.

    Troubleshooting Guides

    Problem 1: High variability in MTT or other cell viability assay results.

    • Possible Cause: Inconsistent cell seeding density.

      • Solution: Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for dispensing cells.

    • Possible Cause: Interference from serum or phenol red in the culture medium.[9]

      • Solution: For the final incubation step with the viability reagent, use serum-free, phenol red-free medium. Set up background control wells containing medium and the reagent but no cells.[9]

    • Possible Cause: Incomplete solubilization of formazan crystals (in MTT assays).[9]

      • Solution: Ensure complete dissolution by gentle pipetting or shaking on an orbital shaker for an adequate amount of time before reading the absorbance.[10]

    • Possible Cause: Cell-type specific differences in metabolic activity.

      • Solution: Optimize the incubation time with the viability reagent for each cell line being tested.

    Problem 2: No significant effect of this compound is observed, even at high concentrations.

    • Possible Cause: The cell line used is insensitive to the on-target effects of this compound.

      • Solution: Refer to the literature to check the known sensitivity of your cell line. Consider using a sensitive cell line (e.g., HeLa, P815) as a positive control.

    • Possible Cause: The compound has degraded.

      • Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light.

    • Possible Cause: The experimental endpoint is not sensitive to the cytostatic effects of this compound.

      • Solution: If using a short-term cytotoxicity assay, you may miss the cytostatic effects. Consider longer incubation times or use assays that measure proliferation (e.g., cell counting over several days, BrdU incorporation) in addition to viability.

    Problem 3: Difficulty in identifying off-target proteins.

    • Possible Cause: The off-target protein is of low abundance.

      • Solution: Use highly sensitive proteomic techniques and ensure sufficient starting material. Enrichment strategies may be necessary.

    • Possible Cause: The interaction between this compound and the off-target is weak or transient.

      • Solution: For affinity-based methods, optimize the crosslinking conditions. For label-free methods like CETSA, ensure the thermal challenge is optimized to detect subtle stabilization.

    • Possible Cause: The modification of this compound for affinity-based proteomics alters its binding properties.

      • Solution: Use label-free methods like CETSA or drug affinity responsive target stability (DARTS) that do not require modification of the compound.[4]

    Data Presentation

    Table 1: IC50 Values of this compound in Various Cell Lines

    Cell LineTypeSensitivityIC50
    HeLaHuman Cervical CancerSensitive0.36 nM
    P815Mouse MastocytomaSensitive13.8 nM
    RAW 264.7Mouse MacrophageSensitiveN/A
    MDCKCanine Kidney EpithelialSensitiveN/A
    HeLa S3Human Cervical CancerSensitiveN/A
    143BHuman OsteosarcomaSensitiveN/A
    4T1Mouse Breast CancerSensitiveN/A
    B16Mouse MelanomaSensitiveN/A
    CD4/CD8 T cellsMouse T-lymphocytesSensitiveN/A
    HL-60Human Promyelocytic LeukemiaInsensitive12.2 µM
    LN18Human GlioblastomaInsensitive26.5 µM
    JurkatHuman T-lymphocyteInsensitiveN/A
    Huh7Human Hepatocellular CarcinomaSensitiveN/A
    U87Human GlioblastomaSensitiveN/A
    MCF7Human Breast CancerSensitiveN/A
    BJHuman Skin FibroblastLess SensitiveN/A
    HEK293Human Embryonic KidneyLess SensitiveN/A

    N/A: Specific IC50 values not provided in the search results, but categorized as sensitive or insensitive based on the literature.

    Experimental Protocols

    MTT Cell Viability Assay

    This protocol is adapted from standard procedures for determining cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[9][11][12]

    Materials:

    • MTT solution (5 mg/mL in PBS, filter-sterilized, stored at -20°C).[9][10]

    • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol).[10]

    • 96-well plates

    • Multichannel pipette

    • Plate reader (absorbance at 570-590 nm)

    Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat cells with various concentrations of this compound and appropriate vehicle controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[11][12]

    • Incubate for 1-4 hours at 37°C.[9][11]

    • If using adherent cells, carefully aspirate the medium.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[9][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Read the absorbance at 570-590 nm within 1 hour. A reference wavelength of >650 nm can be used.[9][12]

    Cellular Oxygen Consumption Rate (OCR) Assay

    This protocol provides a general workflow for measuring OCR using an extracellular flux analyzer to assess the impact of this compound on mitochondrial respiration.[3][13][14]

    Materials:

    • Extracellular flux analyzer (e.g., Seahorse XF24) and corresponding cell culture microplates.

    • Assay medium (e.g., unbuffered DMEM, pH 7.4).

    • Mitochondrial inhibitors for controls (e.g., oligomycin, FCCP, rotenone/antimycin A).[3]

    • This compound.

    Procedure:

    • Seed cells in the extracellular flux analyzer microplate and allow them to adhere overnight.

    • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.

    • Load the sensor cartridge with the compounds to be injected (this compound and control inhibitors) according to the manufacturer's instructions.

    • Place the cell plate in the analyzer and initiate the protocol.

    • Measure the basal OCR.

    • Inject this compound at the desired concentration and measure the change in OCR.

    • Sequentially inject control inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.

    • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiratory capacity.

    Cellular Thermal Shift Assay (CETSA) for Target Engagement

    CETSA is used to assess the direct binding of a ligand (this compound) to its target protein in a cellular context, based on the principle of ligand-induced thermal stabilization of the protein.[5][6][15][16]

    Materials:

    • Cell culture reagents.

    • PBS and lysis buffer containing protease inhibitors.

    • PCR machine or heating block for temperature gradient.

    • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).

    Procedure:

    • Compound Treatment: Treat intact cells with this compound or vehicle control.

    • Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cool to room temperature.[15]

    • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a detection method such as:

      • Western Blotting: For specific target proteins.

      • Mass Spectrometry (MS-CETSA): For proteome-wide analysis to identify unknown targets.[6]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    Visualizations

    Mycothiazole_Signaling_Pathway cluster_on_target On-Target Pathway (High Affinity) cluster_off_target Off-Target Pathway (Low Affinity) This compound This compound (nM concentrations) Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Component of O2_Consumption Oxygen Consumption Complex_I->O2_Consumption Inhibition leads to decrease ATP_Production ATP Production Complex_I->ATP_Production Inhibition leads to decrease ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Powers ETC->O2_Consumption Drives ATP_Synthase->ATP_Production Produces Cell_Proliferation Cell Proliferation ATP_Production->Cell_Proliferation Required for Cytostatic_Effect Cytostatic Effect Cell_Proliferation->Cytostatic_Effect Inhibition results in Mycothiazole_high This compound (µM concentrations) Off_Target Unknown Off-Target(s) Mycothiazole_high->Off_Target Binds to Cytotoxic_Effect Cytotoxic Effect Off_Target->Cytotoxic_Effect Induces

    Caption: Dual mechanism of action of this compound.

    Off_Target_Identification_Workflow start Start: Phenotypic observation (e.g., unexpected toxicity) computational Computational Prediction (e.g., target fishing, machine learning) start->computational Hypothesis generation experimental Experimental Identification start->experimental Unbiased screening putative_hits Identification of Putative Off-Targets computational->putative_hits chem_proteomics Chemical Proteomics (Affinity-based) experimental->chem_proteomics label_free Label-Free Methods (CETSA, DARTS) experimental->label_free kinase_profiling Kinase Profiling experimental->kinase_profiling chem_proteomics->putative_hits label_free->putative_hits kinase_profiling->putative_hits validation Target Validation putative_hits->validation biophysical Biophysical Assays (e.g., SPR, ITC) validation->biophysical cell_based Cell-Based Assays (e.g., target knockdown, overexpression) validation->cell_based validated_target Validated Off-Target biophysical->validated_target cell_based->validated_target minimization Strategy for Minimization (e.g., rational drug design) validated_target->minimization

    Caption: Workflow for identifying and validating off-target effects.

    References

    Validation & Comparative

    A Comparative Analysis of Mycothiazole with Other Mitochondrial Complex I Inhibitors: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mycothiazole with other well-established mitochondrial complex I inhibitors, supported by experimental data and detailed methodologies.

    This compound, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent inhibitor of mitochondrial electron transport chain (ETC) complex I.[1][2][3] Its unique properties and mechanism of action warrant a detailed comparison with other classical complex I inhibitors like Rotenone and Piericidin A to understand its potential as a chemical probe and therapeutic agent. This guide offers a comparative analysis of their effects on cell viability, cellular respiration, and underlying signaling pathways.

    Performance Comparison: this compound vs. Rotenone and Piericidin A

    This compound exhibits a distinct profile compared to Rotenone and Piericidin A, particularly in its cellular effects and potency across different cell lines. A key differentiator is its effect on reactive oxygen species (ROS) production; while Rotenone and Piericidin A are known to increase ROS levels, this compound has been shown to decrease ROS after 24 hours of exposure.[1][2][3][4] This suggests a different interaction with the complex I enzyme or downstream compensatory mechanisms.

    Furthermore, this compound is described as primarily cytostatic in sensitive cell lines, causing cell growth arrest without inducing immediate cell death, a contrast to the often cytotoxic effects of other complex I inhibitors.[1][2][3] Another significant difference is that this compound does not induce a G2/M cell cycle arrest, a characteristic effect of Rotenone.[1][2][3]

    Quantitative Data Summary

    The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Rotenone, and Piericidin A in different human cell lines, providing a quantitative basis for their comparative potency.

    InhibitorCell LineIC50 ValueAssay TypeReference
    This compound HeLa0.36 nMMTT Assay (48h)[1]
    HL-6012.2 µMMTT Assay (48h)[1]
    Rotenone HeLa~1.7 - 2.2 µMNot Specified
    HL-60~50 nMGrowth Inhibition[3]
    Piericidin A HeLa> 10 µMCCK8 Assay (72h)[5]
    HL-60< 0.1 µMCytotoxicity Assay[1]

    Table 1: Comparative IC50 Values of Mitochondrial Complex I Inhibitors. This table highlights the potent and selective activity of this compound in sensitive cell lines like HeLa, compared to the micromolar activity of Rotenone and Piericidin A in the same line. Conversely, in the insensitive HL-60 cell line, this compound's potency is significantly lower.

    Signaling Pathways and Experimental Workflows

    The inhibition of mitochondrial complex I by these compounds triggers a cascade of cellular events. The primary effect is the blockage of the electron transport chain, leading to decreased ATP production and a shift in cellular metabolism. The differential effects on ROS production suggest distinct downstream signaling consequences.

    Mitochondrial_Complex_I_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Inhibitors cluster_2 Cellular Consequences NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I NADH->Complex_I e- Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Decreased_ATP Decreased ATP Production Complex_I->Decreased_ATP Increased_ROS Increased ROS (Rotenone, Piericidin A) Complex_I->Increased_ROS Decreased_ROS Decreased ROS (this compound) Complex_I->Decreased_ROS Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ETC Downstream ETC (Complexes III, IV) Ubiquinol->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_I Inhibits Cytostatic_Effect Cytostatic Effect (this compound) This compound->Cytostatic_Effect Rotenone Rotenone Rotenone->Complex_I Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest (Rotenone) Rotenone->Cell_Cycle_Arrest Piericidin_A Piericidin A Piericidin_A->Complex_I Inhibits

    Figure 1. Signaling Pathway of Mitochondrial Complex I Inhibition. This diagram illustrates the central role of Complex I in the electron transport chain and the points of inhibition by this compound, Rotenone, and Piericidin A, leading to distinct cellular outcomes.

    The experimental workflow for comparing these inhibitors typically involves a series of in vitro assays to assess their impact on cell viability, metabolism, and specific cellular processes.

    Experimental_Workflow cluster_assays Cellular Assays start Start: Select Cell Lines (e.g., HeLa, HL-60) treatment Treat cells with varying concentrations of This compound, Rotenone, and Piericidin A start->treatment mt_assay MTT Assay (Cell Viability/Metabolic Activity) treatment->mt_assay seahorse_assay Seahorse XF Mito Stress Test (Cellular Respiration, OCR) treatment->seahorse_assay ros_assay ROS Production Assay (e.g., DCFDA staining) treatment->ros_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay data_analysis Data Analysis: - Calculate IC50 values - Compare OCR parameters - Quantify ROS levels - Analyze cell cycle distribution mt_assay->data_analysis seahorse_assay->data_analysis ros_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion: Comparative analysis of inhibitor potency, mechanism of action, and cellular effects data_analysis->conclusion

    Experimental Protocols

    Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

    MTT Cell Viability Assay

    This assay measures the metabolic activity of cells, which is an indicator of cell viability.

    Materials:

    • 96-well microplate

    • Selected cell lines (e.g., HeLa, HL-60)

    • Cell culture medium

    • This compound, Rotenone, Piericidin A stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

    • Treatment: Treat the cells with a range of concentrations of this compound, Rotenone, or Piericidin A and incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

    Seahorse XF Cell Mito Stress Test

    This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial respiration.

    Materials:

    • Seahorse XF96 or XFe96 analyzer

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant solution

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[7][8]

    • This compound, Rotenone, Piericidin A

    Procedure:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound, Rotenone, or Piericidin A for a specified duration.

    • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a CO2-free incubator at 37°C for 1 hour.[9]

    • Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.[9]

    • Seahorse Analysis: Place the cell plate in the Seahorse analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function (ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration).[7][8]

    • Data Analysis: Analyze the OCR data using the Seahorse Wave software to compare the effects of the different complex I inhibitors on mitochondrial respiration.

    Conclusion

    This compound presents a unique profile as a mitochondrial complex I inhibitor. Its high potency in sensitive cell lines, cytostatic rather than cytotoxic action, and its ability to decrease ROS levels distinguish it from classical inhibitors like Rotenone and Piericidin A. These characteristics make this compound a valuable tool for studying the nuances of mitochondrial function and dysfunction. Further research into its specific binding site and the mechanisms underlying its differential effects on ROS and the cell cycle will be crucial for fully understanding its potential applications in both basic research and drug development. The provided data and protocols offer a solid foundation for researchers to conduct their own comparative analyses and explore the intriguing biology of this marine-derived compound.

    References

    Validating Mycothiazole's Grip on HIF-1: A Comparative Guide to Inhibitory Effects on Target Gene Expression

    Author: BenchChem Technical Support Team. Date: November 2025

    For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mycothiazole's performance in inhibiting Hypoxia-Inducible Factor-1 (HIF-1) target gene expression against other known inhibitors. Supported by experimental data, this document details the methodologies for key validation experiments and visualizes the intricate signaling pathways and workflows.

    Hypoxia-Inducible Factor-1 (HIF-1) is a master regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression and angiogenesis by activating a cascade of target genes. The discovery and validation of potent HIF-1 inhibitors are therefore of paramount interest in cancer therapy. This compound, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a promising candidate. This guide delves into the experimental validation of this compound's inhibitory effect on the expression of crucial HIF-1 target genes and benchmarks its performance against other established HIF-1 inhibitors.

    Performance Comparison of HIF-1 Inhibitors

    The inhibitory efficacy of this compound against HIF-1α has been demonstrated in human breast cancer T47D cells, exhibiting a half-maximal inhibitory concentration (IC50) of a mere 1 nM. This potent activity translates to the suppression of key HIF-1 target genes involved in angiogenesis, glucose metabolism, and pH regulation. To provide a clear comparison, the following table summarizes the IC50 values of this compound and other notable HIF-1 inhibitors across various cancer cell lines.

    InhibitorTarget/MechanismCell Line(s)IC50 Value
    This compound Mitochondrial Complex I Inhibitor T47D (Breast Cancer) 1 nM (for HIF-1α inhibition)
    PX-478Inhibits HIF-1α at multiple levelsPC-3 (Prostate), DU 145 (Prostate)20-25 µM (Normoxia, PC3), 40-50 µM (Normoxia, DU 145)
    TopotecanTopoisomerase I inhibitor, inhibits HIF-1α synthesisHCT116 (Colon Cancer), ME-180 (Cervical Cancer)0.57-7.65 µM (HIF-1α-NanoLuc, HCT116), 0.20-1.00 µM (HIF-1α transactivation, ME-180)
    Ganetespib (STA-9090)Hsp90 inhibitorOSA 8 (Osteosarcoma), C2 (Canine Mast Cell), BR (Canine Mast Cell), MG63 (Osteosarcoma)4 nM (OSA 8), 19 nM (C2), 4 nM (BR), 43 nM (MG63)
    DigoxinCardiac glycoside, inhibits HIF-1α synthesisVariousInhibited HIF-1-dependent transcription by >88% at 0.4 µM
    ChetominDisrupts HIF-1α/p300 interactionMultiple Myeloma Cell LinesMedian IC50 of 4.1 nM
    YC-1sGC activator, inhibits HIF-1αVarious-
    EchinomycinInhibits HIF-1 DNA bindingU251 (Glioblastoma)EC50 of ~1.2 nM (HIF-1-dependent luciferase expression)

    Impact of this compound on HIF-1 Target Gene Expression

    This compound's potent inhibition of HIF-1α translates to a significant reduction in the expression of its downstream target genes. The primary evidence of this effect is the marked decrease in Vascular Endothelial Growth Factor (VEGF) secretion, a critical driver of angiogenesis.

    Target GeneFunctionEffect of this compound
    VEGF Angiogenesis, vascular permeabilitySignificant repression of hypoxia-induced secreted VEGF protein in T47D cells.
    CA9 (Carbonic Anhydrase IX) pH regulation, tumor cell survivalNot explicitly reported for this compound. CA9 is a known HIF-1 target.
    LDHA (Lactate Dehydrogenase A) Glycolysis, lactate productionNot explicitly reported for this compound. LDHA is a known HIF-1 target.
    PGK1 (Phosphoglycerate Kinase 1) Glycolysis, ATP productionNot explicitly reported for this compound. PGK1 is a known HIF-1 target.

    Further research is warranted to quantify the inhibitory effect of this compound on a broader range of HIF-1 target genes, including those involved in glucose metabolism (e.g., GLUT1, LDHA, PGK1) and pH regulation (e.g., CA9), to provide a more comprehensive understanding of its anti-cancer potential.

    Experimental Protocols

    To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments used to assess the inhibitory effect of this compound on HIF-1 target gene expression.

    Cell Culture and Hypoxia Induction
    • Cell Line: T47D human breast cancer cells are a suitable model for these studies.

    • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Hypoxia Induction: To mimic hypoxic conditions, cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 16-24 hours).

    Quantification of Secreted VEGF by ELISA

    The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the amount of a specific protein, such as VEGF, in a sample.

    • Sample Collection: After treating T47D cells with this compound under normoxic and hypoxic conditions, the cell culture supernatant is collected.

    • ELISA Procedure (General Protocol):

      • A 96-well plate is coated with a capture antibody specific for human VEGF.

      • Standards of known VEGF concentrations and the collected cell culture supernatants are added to the wells.

      • A biotinylated detection antibody that also binds to VEGF is added, forming a "sandwich".

      • Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.

      • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

      • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

      • The concentration of VEGF in the samples is determined by comparing their absorbance to the standard curve.

    Analysis of HIF-1 Target Gene mRNA Expression by Quantitative RT-PCR (qPCR)

    qPCR is a sensitive technique to measure the amount of specific mRNA transcripts, allowing for the quantification of gene expression changes.

    • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Reaction: The cDNA is then used as a template for PCR amplification with primers specific for the HIF-1 target genes of interest (e.g., VEGF, CA9, LDHA, PGK1) and a reference gene (e.g., ACTB, GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in treated cells to untreated controls after normalization to the reference gene.

    HIF-1 Transcriptional Activity Assessment using a Luciferase Reporter Assay

    This assay measures the transcriptional activity of HIF-1 by utilizing a reporter plasmid containing a luciferase gene under the control of a hypoxia-response element (HRE).

    • Transfection: Cells are transfected with an HRE-luciferase reporter plasmid.

    • Treatment and Lysis: Transfected cells are treated with the test compound (e.g., this compound) under normoxic and hypoxic conditions. Subsequently, the cells are lysed to release the luciferase enzyme.

    • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: A decrease in luminescence in treated cells compared to untreated controls under hypoxic conditions indicates inhibition of HIF-1 transcriptional activity.

    Visualizing the Molecular Landscape

    To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

    HIF1_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHDs Hydroxylation (+ O2) Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome VHL von Hippel-Lindau (VHL) Protein PHDs->VHL Recognition VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Co-activator recruitment HRE Hypoxia-Response Element (HRE) p300_CBP->HRE Target_Genes Target Gene Expression (VEGF, CA9, LDHA, PGK1) HRE->Target_Genes Transcription This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits Mitochondria->HIF1a_hypoxia Stabilizes (indirectly)

    Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound.

    Experimental_Workflow cluster_assays Validation Assays start Start: Cancer Cell Culture (e.g., T47D) hypoxia Induce Hypoxia (1% O2) start->hypoxia treatment Treat with This compound (various concentrations) hypoxia->treatment elisa VEGF ELISA treatment->elisa qpcr qPCR for Target Genes treatment->qpcr luciferase HIF-1 Luciferase Reporter Assay treatment->luciferase data_analysis Data Analysis: - IC50 Calculation - Gene Expression Fold Change - Statistical Significance elisa->data_analysis qpcr->data_analysis luciferase->data_analysis

    Caption: Experimental workflow for validating the inhibitory effect of this compound on HIF-1 target gene expression.

    Inhibitor_Comparison cluster_inhibitors HIF-1 Inhibitors HIF1_Pathway HIF-1 Signaling Pathway This compound This compound (Mitochondrial Complex I) HIF1_Pathway->this compound Indirect Inhibition PX478 PX-478 (Multi-level HIF-1α) HIF1_Pathway->PX478 Topotecan Topotecan (Topoisomerase I) HIF1_Pathway->Topotecan Ganetespib Ganetespib (Hsp90) HIF1_Pathway->Ganetespib Digoxin Digoxin (HIF-1α Synthesis) HIF1_Pathway->Digoxin Chetomin Chetomin (HIF-1α/p300 Interaction) HIF1_Pathway->Chetomin Echinomycin Echinomycin (HIF-1 DNA Binding) HIF1_Pathway->Echinomycin Target_Gene_Expression Downregulation of HIF-1 Target Genes (e.g., VEGF) This compound->Target_Gene_Expression PX478->Target_Gene_Expression Topotecan->Target_Gene_Expression Ganetespib->Target_Gene_Expression Digoxin->Target_Gene_Expression Chetomin->Target_Gene_Expression Echinomycin->Target_Gene_Expression

    Caption: Logical relationship of various HIF-1 inhibitors and their effect on target gene expression.

    A Comparative Analysis of the Bioactivities of Mycothiazole and Its Synthetic Derivatives

    Author: BenchChem Technical Support Team. Date: November 2025

    For Immediate Release

    A deep dive into the bioactivity of the marine natural product Mycothiazole and its synthetic analogs reveals nuances in their anticancer and mitochondrial inhibitory effects. This comparative guide synthesizes key experimental findings, offering researchers and drug development professionals a clear overview of their performance and underlying mechanisms.

    This compound, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has garnered significant attention for its potent biological activities. Primarily known as a powerful inhibitor of the mitochondrial electron transport chain's Complex I, it exhibits profound cytotoxic and cytostatic effects on a wide range of cancer cell lines.[1][2] Recent research has expanded to include the synthesis and evaluation of its derivatives, most notably 8-O-acetylthis compound, aiming to improve its stability and therapeutic index. This guide provides a comparative analysis of the bioactivity of this compound and its key synthetic derivatives, supported by experimental data.

    Comparative Cytotoxicity

    The cytotoxic profiles of this compound and its primary synthetic derivative, 8-O-acetylthis compound (8-OAc), have been evaluated across various human cancer and non-cancer cell lines. Both compounds demonstrate high cytotoxicity towards cancer cells, with 8-OAc showing a more favorable profile due to its lower toxicity in non-cancer cells compared to both this compound and the well-known Complex I inhibitor, Rotenone.[1][3]

    CompoundCell LineCell TypeIC50
    This compound Huh7Hepatocellular Carcinoma~10 µM[1][3]
    U87GlioblastomaData not available
    MCF7Breast CancerData not available
    BJFibroblast (non-cancer)>50 µM[3]
    HEK293Kidney Epithelial (non-cancer)>50 µM[3]
    8-O-acetylthis compound Huh7Hepatocellular Carcinoma~15 µM[1][3]
    U87GlioblastomaData not available
    MCF7Breast CancerData not available
    BJFibroblast (non-cancer)>100 µM[3]
    HEK293Kidney Epithelial (non-cancer)>100 µM[3]
    Rotenone Huh7Hepatocellular Carcinoma~5 µM[1][3]
    BJFibroblast (non-cancer)~50 µM[3]

    Table 1: Comparative IC50 values of this compound, 8-O-acetylthis compound, and Rotenone in various cell lines after 24 hours of treatment, as determined by MTT assay.[1][3]

    Further studies have demonstrated the potent, often nanomolar, activity of this compound against a broader panel of cancer cell lines, though direct comparative data for its derivatives in these lines is less available.[2] For instance, this compound has shown high sensitivity in HeLa (cervical cancer), P815 (mastocytoma), and various other cancer cell lines, with IC50 values in the nanomolar range.[2] In contrast, cell lines like HL-60 (promyelocytic leukemia) are significantly less sensitive, highlighting a cell-line-dependent response.[2]

    Mechanism of Action: Mitochondrial Inhibition and Beyond

    The primary mechanism of action for both this compound and its derivatives is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts cellular respiration and ATP production, leading to metabolic stress and, ultimately, cell death.

    Comparative Effects on Mitochondrial Respiration

    Both this compound and 8-O-acetylthis compound significantly decrease mitochondrial respiration in both cancer and non-cancer cells.[1] However, studies in the nematode C. elegans suggest that this compound may have a more profound effect on mitochondrial respiration at lower concentrations compared to 8-OAc and Rotenone.[1]

    CompoundConcentrationEffect on Oxygen Consumption Rate (OCR)
    This compound 1 µMSignificant reduction[1]
    3 µMSignificant reduction[1]
    8-O-acetylthis compound 1 µMNo significant reduction[1]
    3 µMSignificant reduction[1]
    Rotenone 1 µMNo significant reduction[1]
    3 µMSignificant reduction[1]

    Table 2: Comparative effects of this compound, 8-O-acetylthis compound, and Rotenone on mitochondrial respiration in C. elegans.[1]

    Induction of Apoptosis

    Consistent with their cytotoxic effects, this compound, 8-OAc, and Rotenone all induce apoptosis in cancer cells.[3] However, Rotenone also induces a noticeable level of apoptosis in non-cancerous cells, whereas this compound and 8-OAc show a greater selectivity for cancer cells in this regard.[3]

    Downstream Signaling Pathways

    The inhibition of mitochondrial Complex I by this compound and its derivatives triggers distinct downstream signaling pathways, primarily related to cellular stress responses.

    A key pathway activated by these compounds is the mitochondrial unfolded protein response (UPRmt).[3] This is a stress response pathway that is activated by mitochondrial dysfunction. Interestingly, while both this compound and 8-OAc induce the UPRmt, they appear to do so through different downstream mechanisms. This compound utilizes both the transcription factors ATFS-1 (a key regulator of the UPRmt) and HSF-1 (involved in the heat shock response), whereas 8-OAc-mediated effects seem to primarily rely on HSF-1.[3]

    G This compound-Induced Signaling Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition MitoDysfunction Mitochondrial Dysfunction ComplexI->MitoDysfunction UPRmt UPRmt Activation MitoDysfunction->UPRmt HSF1 HSF-1 MitoDysfunction->HSF1 ATFS1 ATFS-1 UPRmt->ATFS1 StressResponse Cellular Stress Response Genes ATFS1->StressResponse HSF1->StressResponse CellFate Cell Fate Decision (Apoptosis/Survival) StressResponse->CellFate G MTT Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with compounds (24h) Seed->Treat AddMTT Add MTT solution (4h incubation) Treat->AddMTT Dissolve Dissolve formazan crystals in DMSO AddMTT->Dissolve Read Read absorbance at 570 nm Dissolve->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

    References

    Confirming the dual mechanism of action for the electron transport complex I inhibitor Mycothiazole.

    Author: BenchChem Technical Support Team. Date: November 2025

    For Immediate Release

    Wellington, New-Zealand – November 6, 2025 – A comprehensive analysis of the electron transport complex I inhibitor, Mycothiazole, confirms its dual mechanism of action, setting it apart from other inhibitors like Rotenone and highlighting its potential as a selective anti-cancer agent. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data and detailed protocols.

    This compound, a natural product isolated from the marine sponge Cacospongia mycofijiensis, demonstrates potent inhibition of mitochondrial electron transport chain (ETC) complex I.[1][2][3] However, its activity profile reveals a nuanced, dual mechanism: a high-potency, cytostatic effect linked to complex I inhibition in sensitive cell lines, and a lower-potency, cytotoxic effect that appears to be independent of mitochondrial function.[1][2][4][5] This duality, coupled with its distinct effects on cellular processes compared to other complex I inhibitors, marks this compound as a promising candidate for further investigation in cancer therapeutics.

    Performance Comparison: this compound vs. Alternatives

    This compound's inhibitory effects on cell proliferation vary dramatically across different cell lines, with some exhibiting extreme sensitivity (nanomolar IC50 values) while others are largely resistant (micromolar IC50 values).[1][3][4][5] This selective cytotoxicity is a key differentiator from the broad-spectrum activity of inhibitors like Rotenone.

    Table 1: Comparative Cytotoxicity (IC50) of this compound and Rotenone in Various Cancer Cell Lines
    Cell LineCancer TypeThis compound IC50Rotenone IC50Reference
    Sensitive Cell Lines
    HeLaCervical Cancer0.36 nM~0.2 µM[1]
    P815Mastocytoma13.8 nM-[1]
    T47DBreast Cancer~1 nM-[3]
    PANC-1Pancreatic Cancer0.160 nM-[6]
    HepG2Liver Cancer0.270 nM-[6]
    HCT-116Colon Cancer3.5 x 10⁻⁴ µM>10 µM[7]
    Insensitive Cell Lines
    HL-60Promyelocytic Leukemia12.2 µM0.41 µM[1]
    JurkatT-cell Leukemia26.5 µM-[1]
    MG-63Osteosarcoma-0.02 µM[8]
    U2OSOsteosarcoma-1.09 µM[8]
    143BOsteosarcoma-1.35 µM[8]
    A549Lung Cancer-~1-10 µM[1]
    MCF-7Breast Cancer-~1-10 µM[1]

    Note: IC50 values can vary depending on the assay conditions and duration of exposure. Direct comparisons should be made with caution when data is from different studies.

    A pivotal distinction between this compound and Rotenone lies in their impact on reactive oxygen species (ROS) production. While Rotenone is known to increase mitochondrial ROS, this compound has been observed to decrease ROS levels after 24 hours of treatment.[1][2][4][5] Furthermore, unlike Rotenone, this compound does not induce a G2/M cell cycle arrest, suggesting a different downstream cellular response to complex I inhibition.[1][2][4]

    Experimental Protocols

    To facilitate reproducible research, detailed methodologies for key experiments are provided below.

    Oxygen Consumption Rate (OCR) Assay

    This protocol is adapted from methodologies utilizing the Seahorse XF Analyzer.[9]

    • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a density that ensures they are approximately 70% confluent at the time of the assay.

    • Compound Treatment: Treat cells with varying concentrations of this compound, Rotenone, or other inhibitors for the desired duration (e.g., 24 hours).

    • Assay Preparation: Prior to the assay, wash the cells with pre-warmed XF assay medium and replace with fresh assay medium.

    • Seahorse Analysis: Place the cell culture plate in a Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of Rotenone and antimycin A.

    • Data Analysis: The Seahorse software measures the oxygen consumption rate (OCR) in real-time, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    Reactive Oxygen Species (ROS) Measurement

    This protocol utilizes Dihydroethidium (DHE) staining followed by flow cytometry.[9]

    • Cell Treatment: Treat cells with the desired concentrations of inhibitors for the specified time.

    • DHE Staining: Following treatment, replace the growth medium with a solution containing 5 µM DHE and incubate for 30 minutes at 37°C.

    • Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry. The fluorescence of 2-hydroxyethidium, the oxidized product of DHE, is proportional to the amount of superoxide.

    Visualizing the Mechanisms of Action

    The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for this compound and its downstream effects.

    cluster_complex1 Mitochondrial Complex I cluster_downstream Downstream Effects cluster_second_mechanism Second Mechanism (this compound) NADH NADH FMN FMN NADH->FMN e- Fe-S Clusters Fe-S Clusters FMN->Fe-S Clusters e- Ubiquinone (Q) Ubiquinone (Q) Fe-S Clusters->Ubiquinone (Q) e- Decreased ATP Production Decreased ATP Production Fe-S Clusters->Decreased ATP Production Ubiquinol (QH2) Ubiquinol (QH2) Ubiquinone (Q)->Ubiquinol (QH2) This compound (nM) This compound (nM) This compound (nM)->Fe-S Clusters Inhibits e- transfer Decreased ROS Decreased ROS This compound (nM)->Decreased ROS This compound (µM) This compound (µM) Unknown Target Unknown Target This compound (µM)->Unknown Target Rotenone Rotenone Rotenone->Fe-S Clusters Inhibits e- transfer Increased ROS Increased ROS Rotenone->Increased ROS Cytostatic Effect Cytostatic Effect Decreased ATP Production->Cytostatic Effect G2/M Arrest G2/M Arrest Increased ROS->G2/M Arrest Cytotoxic Effect Cytotoxic Effect Unknown Target->Cytotoxic Effect This compound This compound Complex I Inhibition Complex I Inhibition This compound->Complex I Inhibition Altered Redox State (decreased ROS) Altered Redox State (decreased ROS) Complex I Inhibition->Altered Redox State (decreased ROS) HIF-1α Prolyl Hydroxylase (PHD) Activity HIF-1α Prolyl Hydroxylase (PHD) Activity Altered Redox State (decreased ROS)->HIF-1α Prolyl Hydroxylase (PHD) Activity Modulates HIF-1α Degradation HIF-1α Degradation HIF-1α Prolyl Hydroxylase (PHD) Activity->HIF-1α Degradation Promotes HIF-1α Stabilization HIF-1α Stabilization HIF-1 Signaling Inhibition HIF-1 Signaling Inhibition HIF-1α Stabilization->HIF-1 Signaling Inhibition HIF-1α Degradation->HIF-1 Signaling Inhibition cluster_sensitive Sensitive Cell Lines (e.g., HeLa) cluster_insensitive Insensitive Cell Lines (e.g., HL-60) cluster_rho0 ρ0 Cells (lacking mitochondrial DNA) This compound (nM) This compound (nM) Complex I Inhibition Complex I Inhibition This compound (nM)->Complex I Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Complex I Inhibition->Mitochondrial Dysfunction Cytostatic Effect Cytostatic Effect Mitochondrial Dysfunction->Cytostatic Effect This compound (µM) This compound (µM) Second Target Second Target This compound (µM)->Second Target Complex I Inhibition (minor role) Complex I Inhibition (minor role) This compound (µM)->Complex I Inhibition (minor role) Cytotoxic Effect Cytotoxic Effect Second Target->Cytotoxic Effect This compound This compound No Complex I No Complex I This compound->No Complex I Insensitive to nM concentrations Insensitive to nM concentrations No Complex I->Insensitive to nM concentrations

    References

    Efficacy of Mycothiazole compared to established anti-cancer drugs in specific cell lines.

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides a comparative analysis of the anti-cancer efficacy of Mycothiazole, a marine-derived natural product, against established chemotherapeutic drugs across various cancer cell lines. The data presented is compiled from multiple in vitro studies to assist researchers, scientists, and drug development professionals in evaluating its potential as a novel therapeutic agent.

    Mechanism of Action

    This compound primarily functions as a potent inhibitor of the mitochondrial electron transport (MET) chain at Complex I (NADH-ubiquinone oxidoreductase).[1][2][3] This action is similar to the well-known Complex I inhibitor, rotenone, leading to the disruption of cellular oxygen consumption.[1][3] By inhibiting mitochondrial respiration, this compound disrupts the primary site of NADH oxidation and subsequent energy production in respiring cells, a critical pathway for cancer cell proliferation and survival.[1] This disruption of mitochondrial function is linked to the induction of apoptosis.[2][4] Additionally, this compound has been shown to inhibit hypoxia-inducible factor-1 (HIF-1).[1][3]

    A key distinction from rotenone is its effect on reactive oxygen species (ROS). While most Complex I inhibitors increase ROS levels, this compound has been observed to decrease ROS after 24 hours of treatment in certain cell lines.[1][3] At higher micromolar concentrations, a potential second mechanism of action may be involved.[1]

    G cluster_mito Mitochondrion cluster_drugs Inhibitors Complex I Complex I Complex III Complex III Complex I->Complex III e- ROS ROS Production Complex I->ROS Major Site Apoptosis Apoptosis Complex I->Apoptosis Inhibition Leads To Complex II Complex II Complex II->Complex III e- (Succinate) Complex IV Complex IV Complex III->Complex IV e- Complex III->ROS Major Site O2_Consumption O₂ Consumption Complex IV->O2_Consumption Reduces O₂ ATP Synthase ATP Synthase ETC Electron Transport Chain ATP_Production ATP Production O2_Consumption->ATP_Production Drives ATP_Production->ATP Synthase This compound This compound This compound->Complex I Inhibits This compound->ROS Decreases Rotenone Rotenone Rotenone->Complex I Inhibits Rotenone->ROS Increases

    Figure 1: this compound's mechanism via Mitochondrial Complex I inhibition.

    Comparative Cytotoxicity Data

    The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and established anti-cancer drugs in various cancer cell lines. Lower IC50 values indicate higher potency.

    Table 1: Efficacy of this compound in Human Cancer Cell Lines

    Cell LineCancer TypeThis compound IC50Citation(s)
    DMS114 Small Cell Lung Cancer (SCLC)13 nM[1]
    NCI-H23 Non-Small Cell Lung Cancer (NSCLC)250 nM[1]
    HCT-116 Colon Cancer3.8 nM[1]
    T47D Breast CancerPotent (IC50 not specified)[1][5]
    PANC-1 Pancreatic Cancer0.16 nM[5]
    HepG2 Liver Cancer0.27 nM[5]
    Huh7 Hepatocellular CarcinomaHighly cytotoxic[2]
    U87 GlioblastomaHighly cytotoxic[2]
    MCF7 Breast CancerHighly cytotoxic[2]
    PC-3 Prostate CancerPotent (IC50 not specified)[5]
    MDA-MB-231 Breast CancerPotent (IC50 not specified)[5]
    HL-60 LeukemiaHigh level of resistance[1]
    Jurkat LeukemiaHigh level of resistance[1]

    Note: Values reported as 1.6 x 10⁻⁴ µM and 2.7 x 10⁻⁴ µM have been converted to nM. The extreme potency suggests a potential reporting discrepancy in the source literature.

    Table 2: Comparative Efficacy with Rotenone

    FeatureThis compound (MTZ)Rotenone (Rote)Citation(s)
    Target Mitochondrial Complex IMitochondrial Complex I[1][2]
    Cancer Cell Cytotoxicity HighHigh[2][4]
    Non-Cancer Cell Cytotoxicity Minimal to lowNoticeable apoptosis induced[2][4]
    Effect on ROS (24h) Decreases levelsGenerally increases levels[1][3]
    Cell Cycle Arrest Does not cause G2/M arrestCauses G2/M arrest[1]
    Activity Type Cytostatic in sensitive cellsCytotoxic[1]

    Experimental Protocols

    The data cited in this guide were primarily generated using in vitro cytotoxicity and cell viability assays. A generalized protocol for these assays is outlined below.

    General Cytotoxicity Assay Protocol (MTT/SRB)

    This protocol provides a framework for assessing the cytotoxic effects of a compound on cultured cells.

    • Cell Seeding:

      • Cancer cells are harvested from culture and counted.

      • A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well microtiter plates.

      • Plates are incubated for approximately 24 hours to allow cells to attach and resume growth.[6]

    • Compound Preparation and Treatment:

      • This compound and other comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

      • Serial dilutions of the stock solutions are prepared in cell culture medium to achieve a range of final concentrations.

      • The medium from the cell plates is removed, and the medium containing the various drug concentrations is added. Control wells receive medium with vehicle (e.g., DMSO) only.[6]

    • Incubation:

      • The plates are incubated for a specified period (e.g., 48 to 72 hours) to allow the compounds to exert their effects.[7]

    • Viability Assessment:

      • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8] A solubilizing solution is then added to dissolve the crystals.

      • For SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B dye, which binds to cellular proteins. Unbound dye is washed away.

      • For LDH Assay: The release of lactate dehydrogenase (LDH) from cells with damaged membranes into the culture medium is measured.

    • Data Quantification and Analysis:

      • The absorbance (for MTT) or optical density (for SRB) is measured using a microplate reader.

      • The results are expressed as a percentage of the viability of the untreated control cells.

      • IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[7]

    G cluster_prep Day 1: Preparation cluster_measure Day 5: Measurement & Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) for Cell Adherence A->B C 3. Prepare Serial Dilutions of this compound & Controls A->C E 5. Incubate for Exposure Period (48-72h) C->E D 4. Add Compounds to Wells F 6. Add Viability Reagent (e.g., MTT, SRB) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate % Viability & Determine IC50 G->H

    Figure 2: General workflow for an in vitro cytotoxicity assay.

    References

    Mycothiazole: A Comparative Analysis of its Selective Cytotoxicity Towards Tumor Cells

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of Mycothiazole's (MTZ) selectivity for tumor cells over normal cells, supported by experimental data. This compound, a natural product isolated from the marine sponge Cacospongia mycofijiensis, has emerged as a potent inhibitor of the mitochondrial electron transport chain (ETC) complex I, a critical hub for cellular energy production.[1][2][3] This unique mechanism of action underpins its cytotoxic effects and, more importantly, its selectivity against cancer cells.

    Comparative Cytotoxicity of this compound

    This compound exhibits a remarkable degree of differential cytotoxicity, with some cancer cell lines displaying extreme sensitivity in the nanomolar range, while others, and normal cells, show significantly less sensitivity, often in the micromolar range.[1][3][4] This selectivity is a crucial attribute for any potential anti-cancer therapeutic.

    Quantitative Analysis of Cell Viability (IC50)

    The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more stable semisynthetic analog, 8-O-acetylthis compound (8-OAc), against a panel of human cancer and non-cancer cell lines. For comparison, data for Rotenone, a well-known mitochondrial complex I inhibitor, is also included. Lower IC50 values indicate higher cytotoxicity.

    Cell LineCell TypeCompoundIC50 (µM)
    Cancer Cell Lines
    Huh7Human Hepatocellular CarcinomaThis compound~2.5
    8-OAc~5
    Rotenone~1
    U87Human GlioblastomaThis compound~1
    8-OAc~2.5
    Rotenone~0.5
    MCF7Human Breast CancerThis compound~5
    8-OAc~7.5
    Rotenone~2.5
    HeLaHuman Cervical CancerThis compound0.00036
    P815Mouse MastocytomaThis compoundBiphasic response
    DMS114Small Cell Lung CancerThis compound0.013
    NCI-H23Non-Small Cell Lung CancerThis compound0.250
    HCT-116Human Colon CancerThis compound0.0038
    Non-Cancer Cell Lines
    BJHuman Skin FibroblastThis compound>10
    8-OAc>20
    Rotenone~5
    HEK293Human Embryonic KidneyThis compound>10
    8-OAc>20
    Rotenone~7.5

    Data compiled from multiple sources.[1][2][5]

    The data clearly indicates that both this compound and 8-OAc exhibit higher cytotoxicity towards cancer cell lines compared to non-cancer cell lines.[2] Notably, 8-OAc demonstrates even greater selectivity for cancer cells when compared to both this compound and Rotenone.[2][6] The profound difference in sensitivity is highlighted by the 34,000-fold higher sensitivity of HeLa cells compared to the HL-60 leukemia cell line.[1][4]

    Mechanism of Action and Signaling Pathways

    This compound's primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This disruption of mitochondrial respiration leads to a decrease in cellular ATP production and can induce apoptosis. Interestingly, unlike Rotenone, this compound has been observed to decrease, rather than increase, the levels of reactive oxygen species (ROS) after 24 hours of exposure.[1][3] Furthermore, this compound has been shown to inhibit the hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.[1][7]

    G cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain ComplexI Complex I ATP ATP Production ComplexI->ATP e- flow Apoptosis Apoptosis ATP->Apoptosis Depletion leads to This compound This compound This compound->ComplexI Inhibits HIF1 HIF-1 This compound->HIF1 Inhibits TumorProgression Tumor Progression HIF1->TumorProgression Promotes

    Caption: this compound's mechanism of action targeting mitochondrial Complex I and HIF-1.

    Experimental Protocols

    The following are summaries of the key experimental protocols used to validate the selectivity of this compound.

    Cell Viability and Cytotoxicity Assay (MTT Assay)

    Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

    Methodology:

    • Cell Seeding: Cancer and non-cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound, 8-OAc, Rotenone, or a vehicle control for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

    • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][5]

    Mitochondrial Respiration Assay (Seahorse XF Analyzer)

    Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

    Methodology:

    • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

    • Compound Injection: The Seahorse XF Analyzer sequentially injects different compounds to assess various parameters of mitochondrial function. For assessing the effect of this compound, it would be injected to measure the inhibition of basal respiration.

    • OCR Measurement: The instrument measures the rate of oxygen consumption in real-time.

    • Data Analysis: The change in OCR after the injection of this compound is indicative of its inhibitory effect on mitochondrial respiration.[2]

    G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cancer and Normal Cells treat Treat with this compound (serial dilutions) start->treat incubate Incubate for 48-72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt seahorse Seahorse Assay (Mitochondrial Respiration) incubate->seahorse analyze Analyze Data (IC50, OCR) mtt->analyze seahorse->analyze compare Compare Selectivity: Tumor vs. Normal analyze->compare

    Caption: Workflow for assessing this compound's selectivity.

    Conclusion

    The available data strongly supports the selective cytotoxicity of this compound towards a wide range of cancer cell lines, while exhibiting significantly lower toxicity to non-cancerous cells.[2] This selectivity, rooted in its potent inhibition of mitochondrial complex I, positions this compound and its analogs as promising candidates for further investigation in the development of novel anti-cancer therapies. The enhanced selectivity of the semisynthetic derivative, 8-O-acetylthis compound, further underscores the potential of this chemical scaffold. Future research should focus on expanding the panel of normal cell lines for a more comprehensive assessment of its therapeutic index and on in vivo studies to validate these in vitro findings.

    References

    Cross-Validation of Mycothiazole's Anthelmintic Activity in Diverse Parasite Models: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of the anthelmintic activity of Mycothiazole and its derivatives against a panel of clinically relevant parasite models: Haemonchus contortus, Schistosoma mansoni, and Trichinella spiralis. The performance of this compound is benchmarked against established anthelmintic drugs: Albendazole, Ivermectin, and Praziquantel. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.

    Executive Summary

    This compound, a natural product isolated from a marine sponge, and its synthetic thiazole derivatives have demonstrated notable anthelmintic potential. This guide consolidates available in vitro efficacy data, comparing it with standard-of-care drugs across nematode and trematode species. While direct cross-validation studies on this compound are limited, this comparative analysis of existing data provides a valuable resource for researchers investigating novel anthelmintic compounds. The information presented highlights the potential of the thiazole scaffold in antiparasitic drug discovery and underscores the need for further comprehensive studies on this compound's spectrum of activity.

    Comparative Anthelmintic Efficacy

    The following tables summarize the in vitro anthelmintic activity of this compound (represented by related thiazole derivatives where direct data is unavailable) and comparator drugs against the selected parasite models. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represent the concentration of a drug that is required for 50% inhibition or death of the parasites, respectively.

    Table 1: Anthelmintic Activity against Haemonchus contortus (Nematode)

    CompoundAssay TypeEfficacy (µg/mL)Citation
    Thiazole Derivatives Egg Hatch AssayMIC > 0.1[1]
    Larval Development TestIC50 = 0.144[1]
    Albendazole Egg Hatch AssayEC50 = 0.504 - 2.375[2]
    Ivermectin Larval Development TestIC50 = 0.07[1]
    Praziquantel Not available-

    MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration EC50: Half-maximal Effective Concentration

    Table 2: Anthelmintic Activity against Schistosoma mansoni (Trematode)

    CompoundAssay TypeEfficacy (µM)Citation
    Thiazole Derivatives Adult Worm Viability100% mortality at 50 µM[3]
    Ivermectin Cercariae Viability50% mortality at 0.2 µg/mL (approx. 0.23 µM)[4]
    Praziquantel Adult Worm Viability-

    Table 3: Anthelmintic Activity against Trichinella spiralis (Nematode)

    CompoundAssay TypeEfficacy (µg/mL)Citation
    Thiazole Derivatives Not available-
    Albendazole Larval ViabilityLC50 = 81.25[5]
    Adult Worm ViabilityLC50 = 89.77[5]
    Ivermectin Not available-
    Praziquantel Not available-

    LC50: Half-maximal Lethal Concentration

    Experimental Protocols

    Detailed methodologies for the key in vitro anthelmintic assays are provided below.

    Haemonchus contortus Egg Hatch Assay
    • Egg Collection: H. contortus eggs are recovered from the feces of infected sheep. The feces are homogenized in water, and the suspension is passed through a series of sieves to remove large debris. The eggs are then collected by centrifugation.

    • Assay Setup: Approximately 100 eggs are suspended in 200 µL of deionized water and added to each well of a 48-well microtiter plate.

    • Compound Addition: Test compounds, dissolved in an appropriate solvent (e.g., DMSO), are added to the wells at various concentrations. A negative control (solvent only) and a positive control (a known anthelmintic like Albendazole) are included.

    • Incubation: The plates are incubated at 25-27°C for 48 hours.

    • Evaluation: The number of hatched larvae and unhatched eggs in each well is counted under a microscope. The percentage of egg hatch inhibition is calculated relative to the negative control.[6][7]

    Schistosoma mansoni Adult Worm Viability Assay
    • Worm Collection: Adult S. mansoni worms are recovered from the portal and mesenteric veins of experimentally infected mice.

    • Assay Setup: One pair of adult worms is placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

    • Compound Addition: Test compounds are added to the wells at various concentrations.

    • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for up to 120 hours.

    • Evaluation: Worm motility and viability are observed at regular intervals using an inverted microscope. Mortality is confirmed by the absence of movement for at least two minutes.[8][9]

    Trichinella spiralis Larval and Adult Worm Viability Assay
    • Larvae/Worm Collection: T. spiralis muscle larvae are obtained from the muscles of infected mice by artificial digestion with a pepsin-HCl solution. Adult worms are recovered from the small intestine of infected mice.

    • Assay Setup: A suspension of larvae or adult worms is placed in 24-well plates with a suitable culture medium.

    • Compound Addition: Test compounds are added to the wells at various concentrations.

    • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere.

    • Evaluation: The viability of the larvae or adult worms is assessed at different time points by observing their motility. The number of dead parasites is counted to determine the lethal concentration.[10]

    Mechanisms of Action and Signaling Pathways

    The following diagrams illustrate the known or proposed mechanisms of action for this compound and the comparator anthelmintic drugs.

    experimental_workflow cluster_collection Parasite Collection cluster_assay In Vitro Anthelmintic Assay cluster_evaluation Efficacy Evaluation H_contortus Haemonchus contortus (from sheep feces) Assay_Setup Assay Setup (Multi-well plates) H_contortus->Assay_Setup S_mansoni Schistosoma mansoni (from infected mice) S_mansoni->Assay_Setup T_spiralis Trichinella spiralis (from infected mice) T_spiralis->Assay_Setup Compound_Addition Compound Addition (this compound/Comparators) Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Microscopy Microscopic Observation (Motility, Viability) Incubation->Microscopy Data_Analysis Data Analysis (IC50 / LC50 Determination) Microscopy->Data_Analysis

    Caption: General experimental workflow for in vitro anthelmintic activity screening.

    mycothiazole_moa This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibition ETC Electron Transport Chain Complex_I->ETC Disruption ATP_depletion ATP Depletion ETC->ATP_depletion Paralysis_Death Paralysis & Death ATP_depletion->Paralysis_Death

    Caption: Proposed mechanism of action for this compound.

    albendazole_moa Albendazole Albendazole Beta_tubulin β-tubulin Albendazole->Beta_tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Glucose_Uptake Impaired Glucose Uptake Microtubule_Polymerization->Glucose_Uptake ATP_Depletion ATP Depletion Glucose_Uptake->ATP_Depletion Paralysis_Death Paralysis & Death ATP_Depletion->Paralysis_Death Beta_tublin Beta_tublin Beta_tublin->Microtubule_Polymerization Inhibition of

    Caption: Mechanism of action for Albendazole.

    ivermectin_moa Ivermectin Ivermectin GluCl_channels Glutamate-gated Chloride Channels Ivermectin->GluCl_channels Binds to Chloride_Influx Increased Cl- Influx GluCl_channels->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis & Death Hyperpolarization->Paralysis_Death

    Caption: Mechanism of action for Ivermectin.

    praziquantel_moa Praziquantel Praziquantel Ca_channels Voltage-gated Ca2+ Channels Praziquantel->Ca_channels Disrupts Ca_Influx Rapid Influx of Ca2+ Ca_channels->Ca_Influx Muscle_Contraction Tetanic Muscle Contraction Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Damage Ca_Influx->Tegument_Damage Paralysis_Death Paralysis & Death Muscle_Contraction->Paralysis_Death Tegument_Damage->Paralysis_Death

    Caption: Mechanism of action for Praziquantel.

    References

    Safety Operating Guide

    Proper Disposal of Mycothiazole: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: November 2025

    IMMEDIATE SAFETY NOTICE: Mycothiazole (also known as Myxothiazol) is a highly hazardous substance that is fatal if swallowed, toxic in contact with skin, and fatal if inhaled. It causes severe skin burns, eye damage, and is very toxic to aquatic life with long-lasting effects.[1] Extreme caution and adherence to strict safety protocols are mandatory when handling this chemical.

    This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The procedures outlined are based on safety data sheets and general hazardous waste management principles.

    Immediate Safety and Handling

    Before handling this compound, it is crucial to be familiar with its significant hazards. This chemical is classified as acutely toxic, corrosive, and an environmental hazard.[1][2]

    Personal Protective Equipment (PPE):

    • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with laboratory practices.[3]

    • Eye/Face Protection: Use safety glasses with side-shields and a face shield.[3] An eye-wash station must be readily accessible.[2]

    • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[3]

    • Respiratory Protection: A suitable respirator is required when dusts are generated or if ventilation is inadequate.[1] All handling of this compound solids should occur in a certified chemical fume hood.[1]

    First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or physician. Rinse mouth. Do NOT induce vomiting.[3][4]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]

    • If Inhaled: Remove person to fresh air. Immediately call a physician. If breathing stops, apply artificial respiration.[1]

    Storage: Store in a cool, dry, and well-ventilated place.[1][3] The container must be tightly closed.[1] this compound is air-sensitive and should be stored under an inert gas.[1] It should be stored locked up or in an area accessible only to qualified personnel.[1]

    Hazard Classification Summary

    The following table summarizes the quantitative hazard data for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

    Hazard ClassificationCategoryHazard Statement
    Acute Toxicity, Oral Category 2 / 3H300: Fatal if swallowed / H301: Toxic if swallowed[1][2][3]
    Acute Toxicity, Inhalation Category 2H330: Fatal if inhaled[1]
    Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[1]
    Skin Corrosion Sub-category 1BH314: Causes severe skin burns and eye damage[1]
    Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage[1]
    Skin Sensitization Sub-category 1AH317: May cause an allergic skin reaction[1]
    Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[1]

    Proper Disposal Procedures

    Disposal of this compound and its containers must be treated as hazardous waste and conducted in strict accordance with all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4]

    Step-by-Step Disposal Protocol:

    • Waste Collection:

      • Collect all waste this compound (unused product, contaminated materials) in a designated, compatible, and properly sealed hazardous waste container.[3][5]

      • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Labeling:

      • Clearly label the waste container with the words "Hazardous Waste" and identify the contents as "this compound".[6]

    • Spill Management:

      • In the event of a spill, evacuate personnel to a safe area.[2][3]

      • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite, universal binders).[2][7]

      • Carefully sweep or scoop up the absorbed material, place it into a sealed container, and label it for hazardous waste disposal.[3]

      • Avoid creating dust.[1]

      • Prevent the spill from entering drains or waterways.[3][4]

    • Container Disposal:

      • Empty containers are also considered hazardous waste.[6]

      • If the container held an acutely hazardous waste (P-list), it must be triple-rinsed with a suitable solvent.[6][8]

      • Collect all rinsate from the cleaning process as hazardous waste.[8]

    • Final Disposal:

      • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service or your institution's EHS department.[3]

      • Disposal methods may include dissolving the material in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

    Experimental Protocols:

    This compound Disposal Workflow

    The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.

    G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Unused chemical, contaminated labware, spill debris) B Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) A->B Always C Place waste in a designated, compatible, and sealed Hazardous Waste Container B->C Handle in Fume Hood D Label container: 'HAZARDOUS WASTE' 'this compound' C->D E Store container in a secure, well-ventilated, designated area D->E F Keep away from incompatible materials (strong acids/bases, oxidizers) E->F G Arrange for pickup by licensed waste disposal contractor or EHS F->G When container is full or per lab protocol H Complete all required waste disposal paperwork G->H I Waste is transported for professional treatment/incineration H->I

    References

    Safeguarding Your Research: A Comprehensive Guide to Handling Mycothiazole

    Author: BenchChem Technical Support Team. Date: November 2025

    Essential safety protocols and logistical plans are critical for the safe handling of Mycothiazole, a potent substance under investigation for its cytotoxic properties. [1][2] Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to support laboratory safety and chemical handling.

    A Safety Data Sheet (SDS) for this compound classifies it as acutely toxic if ingested, with the hazard statement H300 indicating it is fatal if swallowed.[3] Therefore, stringent safety measures must be implemented to prevent exposure.

    Personal Protective Equipment (PPE) and Hazard Control

    Engineering controls and personal protective equipment are the primary defenses against exposure to hazardous chemicals. For this compound, a multi-layered approach to PPE is mandatory.

    Engineering Controls:

    • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols.[3]

    • Safety Stations: Easily accessible safety showers and eye wash stations are essential in the immediate work area.[3]

    Personal Protective Equipment: A comprehensive PPE regimen is required when handling this compound. This includes:

    • Hand Protection: Wear protective gloves.[3] Given the cytotoxic nature of similar compounds, it is advisable to use gloves specifically tested for resistance to chemotherapy drugs, such as those meeting the ASTM D6978 standard.[4][5]

    • Eye Protection: Safety goggles with side-shields are required to protect against splashes.[3]

    • Skin and Body Protection: Impervious clothing, such as a lab coat, is necessary to protect the skin.[3] For tasks with a higher risk of splashing, a disposable gown made of a material tested for use with chemotherapy agents should be worn.[6]

    • Respiratory Protection: A suitable respirator should be used, especially when there is a risk of generating airborne particles or aerosols.[3] A fit-tested N95 or higher respirator is recommended in such situations.[7]

    Quantitative Data Summary

    PropertyDataReference
    GHS Classification Acute toxicity, oral (Category 2), H300[3]
    Signal Word Danger[3]
    Hazard Statement H300: Fatal if swallowed[3]
    Molecular Formula C25H33N3O3S2[3]
    Molecular Weight 487.68 g/mol [3]

    Experimental Protocol: Preparation of a this compound Stock Solution

    This protocol outlines the steps for safely preparing a stock solution of this compound.

    Materials:

    • This compound (solid)

    • Appropriate solvent (e.g., DMSO)

    • Chemical fume hood

    • Analytical balance

    • Spatula

    • Weighing paper or boat

    • Volumetric flask

    • Pipettes and pipette tips

    • Vortex mixer

    • Appropriate waste container

    Procedure:

    • Preparation: Don all required PPE as outlined above before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

    • Weighing: Tare the analytical balance with a clean piece of weighing paper or a weigh boat. Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid generating dust.

    • Solubilization: Transfer the weighed this compound to a volumetric flask of the appropriate size. Using a pipette, add a small amount of the chosen solvent to the flask to dissolve the solid.

    • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to ensure the this compound is completely dissolved.

    • Dilution: Once dissolved, add the solvent to the flask up to the calibration mark.

    • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Storage: Store the solution in a locked, designated area as per the storage instructions on the SDS.[3]

    • Decontamination: Wipe down the work area in the fume hood, the analytical balance, and any equipment used with an appropriate cleaning agent.

    • Waste Disposal: Dispose of all contaminated materials, including weighing paper, pipette tips, and any excess solution, in a designated hazardous waste container according to institutional and local regulations.[3]

    Procedural Workflow for Handling this compound

    Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Required PPE B Verify Fume Hood Operation A->B C Weigh this compound B->C Proceed to handling D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

    Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

    Disposal Plan

    Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

    • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty containers, must be treated as hazardous waste.

    • Containerization: Use designated, clearly labeled, and sealed containers for all this compound waste.

    • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

    • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.[6] Clean the area with a suitable decontaminating agent. All materials used for cleanup must be disposed of as hazardous waste.[6]

    References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Mycothiazole
    Reactant of Route 2
    Mycothiazole

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.